SQ 31844
Description
Properties
CAS No. |
115766-42-2 |
|---|---|
Molecular Formula |
C32H44N8O5 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C32H44N8O5/c41-28(29-34-11-12-35-29)25(17-22-7-3-1-4-8-22)37-27(19-24-20-33-21-36-24)31(43)39-30(42)26(18-23-9-5-2-6-10-23)38-32(44)40-13-15-45-16-14-40/h2,5-6,9-12,20-22,25-28,37,41H,1,3-4,7-8,13-19H2,(H,33,36)(H,34,35)(H,38,44)(H,39,42,43)/t25-,26-,27-,28+/m0/s1 |
InChI Key |
JAPDNMREULWAIY-LAJGZZDBSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]([C@H](C2=NC=CN2)O)N[C@@H](CC3=CN=CN3)C(=O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)N5CCOCC5 |
Canonical SMILES |
C1CCC(CC1)CC(C(C2=NC=CN2)O)NC(CC3=CN=CN3)C(=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)N5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-morpholinylcarbonyl)-L-phenylalanyl-N-(1-(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl)-L-histidinamide SQ 31844 SQ-31844 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Identity of SQ 31844: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure of the compound identified as SQ 31844. While detailed experimental data and specific biological pathways for this particular molecule are not extensively documented in publicly available literature, this document consolidates the known chemical information and provides a framework for potential experimental investigation based on the broader class of pyrazolone-containing compounds.
Chemical Structure and Identification
The compound designated as this compound is cataloged in chemical databases with several identifiers. Its unambiguous identification is crucial for any research endeavor.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (4Z)-3-methyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-one |
| PubChem CID | 6001017 |
| ChEMBL ID | CHEMBL1546134 |
| SMILES | CC1=NN(C(=C1)C=C2C(=O)NN=C2C)C3=CC=CC=C3 |
The core structure of this compound features a pyrazolone ring, a five-membered lactam ring containing two adjacent nitrogen atoms. This heterocyclic motif is a common scaffold in many biologically active compounds and is known to be a versatile pharmacophore. The structure is further characterized by the substitution of a methyl group and a complex methylidene bridge connecting to a second pyrazole ring, which itself is substituted with phenyl and thiophenyl groups.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 334.4 g/mol |
| Molecular Formula | C18H14N4OS |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Note: These properties are computationally predicted and should be confirmed through experimental analysis.
Potential Experimental Protocols
Given the lack of specific published protocols for this compound, this section outlines a generalized experimental workflow that could be employed to characterize its biological activity. This workflow is based on standard practices for novel compound screening and characterization.
General Workflow for Biological Activity Screening
Caption: A generalized experimental workflow for screening and characterizing the biological activity of a novel compound like this compound.
Methodology for Cell Viability Assay (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Potential Signaling Pathway Involvement
The pyrazolone scaffold is present in several compounds known to modulate various signaling pathways. While the specific targets of this compound are unknown, based on its structural features, it could potentially interact with kinases, cyclooxygenases, or other enzymes involved in cellular signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound, involving target engagement and downstream cellular effects.
Conclusion
This compound is a pyrazolone-containing compound with a defined chemical structure. While specific biological data for this molecule is sparse in the public domain, its structural motifs suggest potential for biological activity. The provided information on its chemical identity, predicted properties, and generalized experimental workflows offers a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. Further investigation is warranted to elucidate its precise mechanism of action and to validate its potential as a pharmacological agent.
In-Depth Technical Guide to SQ 31844: A Potent Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ 31844 is a potent, novel renin inhibitor belonging to the imidazole alcohol class of compounds. It has demonstrated significant in vitro and in vivo inhibition of primate renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure and electrolyte balance. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound, intended to support further research and development efforts in the field of cardiovascular disease.
Chemical Properties and Data
This compound, with the chemical name (4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S,2R) - 1 -(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl]-L-histidinamide, is a complex molecule designed for high-affinity binding to the active site of renin. Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 115766-42-2 | [1][2][3][4] |
| Molecular Formula | C₃₂H₄₄N₈O₅ | [2] |
| Molecular Weight | 620.74 g/mol | [2][4] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound functions as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I. This, in turn, blocks the subsequent production of angiotensin II, a potent vasoconstrictor and a key driver of hypertension.
The signaling pathway below illustrates the point of intervention for this compound within the RAAS.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the known pharmacology of similar renin inhibitors, a general workflow for evaluating its in vitro efficacy can be proposed.
In Vitro Renin Inhibition Assay (Hypothetical Workflow)
This workflow outlines the typical steps to determine the inhibitory potency of a compound like this compound against renin.
Concluding Remarks
This compound represents a significant development in the specific inhibition of primate renin. Its complex peptidic structure, featuring an imidazole alcohol moiety, is key to its potent and selective activity. While publicly available data on its physicochemical properties and detailed experimental protocols are limited, its established role as a renin inhibitor makes it a valuable tool for researchers investigating the renin-angiotensin system and developing novel antihypertensive therapies. Further studies to fully characterize its pharmacological profile are warranted.
References
Unveiling the Target: A Technical Guide to the Biological Interactions of SQ 31844
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological targets of SQ 31844, a potent inhibitor of squalene synthase. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery. While specific quantitative data for this compound is not extensively available in the public domain, this document synthesizes information on the broader class of squalene synthase inhibitors to provide a representative understanding of its mechanism of action and biological effects.
Core Biological Target: Squalene Synthase
The primary and well-established biological target of this compound is squalene synthase (SQS) , also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1]
Inhibition of squalene synthase by compounds like this compound leads to a reduction in the synthesis of squalene and, consequently, a decrease in the downstream production of cholesterol. This mechanism of action makes squalene synthase inhibitors a subject of interest for the development of lipid-lowering agents.[1][2]
Quantitative Data for Squalene Synthase Inhibitors
While specific IC50 or Ki values for this compound are not readily found in published literature, the following table presents representative data for other known squalene synthase inhibitors to provide a comparative context for the potency of this class of compounds.
| Compound Name | Inhibitor Class | IC50 Value | Species/System | Reference |
| YM-53601 | Synthetic | 79 nM | Human hepatoma cells | [4] |
| YM-53601 | Synthetic | 170 nM | Hamster liver | [4] |
| MPEX211 | Bisphosphonate | 0.35 µM | Human recombinant | [5] |
| Zaragozic Acid A | Natural Product | Potent Inhibitor | Fungal | [6] |
Signaling Pathway and Mechanism of Action
The inhibition of squalene synthase by this compound directly impacts the cholesterol biosynthesis pathway, a critical metabolic process primarily occurring in the liver.
Experimental Protocols
The following provides a generalized methodology for an in vitro assay to determine the inhibitory activity of a compound like this compound on squalene synthase. This protocol is based on established methods for evaluating squalene synthase inhibitors.
In Vitro Squalene Synthase Inhibition Assay
1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against squalene synthase activity.
2. Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[³H]-Farnesyl pyrophosphate (radiolabeled substrate)
-
Test compound (this compound)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂, NaF, and NADPH)
-
Scintillation cocktail
-
Scintillation counter
3. Workflow Diagram:
4. Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the rat liver microsomes, the test compound at various concentrations (or vehicle control), and the assay buffer.
-
Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-farnesyl pyrophosphate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic conversion of FPP to squalene.
-
Termination: Stop the reaction by adding an organic solvent (e.g., a mixture of chloroform and methanol).
-
Extraction: Extract the lipid-soluble [³H]-squalene from the aqueous phase.
-
Quantification: Transfer the organic phase containing the [³H]-squalene to a scintillation vial, evaporate the solvent, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Logical Relationship of Squalene Synthase Inhibition and Cholesterol Reduction
The therapeutic rationale for inhibiting squalene synthase is based on a direct causal chain leading to reduced cholesterol levels.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of DF-461, a Potent Squalene Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bisphosphonate inhibitors of squalene synthase protect cells against cholesterol‐dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Renin Inhibitor SQ 31844: A Technical Guide to its Historical Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical research applications of SQ 31844, a novel and potent renin inhibitor belonging to the imidazolidinol class of compounds. This compound, with the chemical formula C32H44N8O5 and CAS number 115766-42-2, was a subject of significant interest for its potential as an antihypertensive agent. This document summarizes the key quantitative data from seminal studies, details the experimental protocols used to evaluate its efficacy, and visualizes the underlying biochemical pathways and experimental workflows.
Core Research Findings
This compound was identified as a highly potent and specific inhibitor of primate renin.[1] In vitro studies demonstrated its remarkable selectivity, with potent inhibition of primate renin but not renin from other species such as rats, pigs, or dogs.[1] In vivo studies in conscious, sodium-depleted cynomolgus monkeys revealed that this compound produced a dose-dependent inhibition of plasma renin activity (PRA).[1] Furthermore, at higher doses, it demonstrated the ability to reduce arterial blood pressure, highlighting its potential as a therapeutic agent for hypertension.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research conducted on this compound and its analog, SQ 30774.
Table 1: In Vitro Inhibitory Potency of this compound and SQ 30774 against Primate Renin
| Compound | IC50 (nM) for Human Renin |
| This compound | 0.7 |
| SQ 30774 | 2.0 |
Data sourced from DeForrest et al., 1989.
Table 2: In Vivo Efficacy of Intravenously Administered this compound and SQ 30774 in Sodium-Depleted Cynomolgus Monkeys
| Compound | Dose (µmol/kg, i.v.) | Maximum PRA Inhibition (%) | ED50 for PRA Inhibition (µmol/kg) |
| This compound | 0.001 - 1.0 | 100 | 0.004 |
| SQ 30774 | 0.001 - 1.0 | 100 | 0.009 |
Data sourced from DeForrest et al., 1989.
Table 3: Effect of Intravenous and Oral Administration of this compound on Plasma Renin Activity (PRA) and Mean Arterial Pressure (MAP) in Sodium-Depleted Cynomolgus Monkeys
| Compound | Dose and Route | Maximum PRA Inhibition (%) | Change in MAP (mmHg) |
| This compound | 10 µmol/kg, i.v. | >95 | -26 |
| This compound | 50 µmol/kg, oral | 80 | Not Statistically Significant |
| SQ 30774 | 10 µmol/kg, i.v. | >98 | -16 |
Data sourced from DeForrest et al., 1989.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the enzymatic activity of renin, the first and rate-limiting step of the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively prevents the downstream production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the historical research of this compound.
In Vitro Renin Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting primate renin.
Materials:
-
Human kidney renin
-
Human plasma as a source of angiotensinogen
-
This compound (test compound)
-
Radioimmunoassay (RIA) kit for Angiotensin I
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
A reaction mixture is prepared containing human kidney renin and human plasma (angiotensinogen).
-
Various concentrations of this compound are added to the reaction mixture.
-
The mixture is incubated at 37°C for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to produce Angiotensin I.
-
The reaction is stopped, typically by cooling the mixture on ice.
-
The amount of Angiotensin I generated is quantified using a standard radioimmunoassay (RIA).
-
The concentration of this compound that causes 50% inhibition of renin activity (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
In Vivo Studies in Conscious Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of this compound on plasma renin activity and arterial blood pressure.
Animal Model:
-
Conscious, sodium-depleted male cynomolgus monkeys (Macaca fascicularis). Sodium depletion is induced to elevate baseline renin levels, making the effects of renin inhibitors more pronounced. This is typically achieved by a low-sodium diet and/or administration of diuretics.
General Procedure:
-
Monkeys are chronically instrumented with arterial and venous catheters for blood sampling and drug administration.
-
A baseline period is established to measure control values for mean arterial pressure (MAP) and plasma renin activity (PRA).
-
This compound is administered either intravenously (i.v.) or orally (p.o.).
-
Blood samples are collected at various time points post-administration.
-
Arterial blood pressure is continuously monitored.
Measurement of Plasma Renin Activity (PRA):
-
Blood samples are collected in chilled tubes containing EDTA.
-
Plasma is separated by centrifugation at 4°C.
-
The plasma is incubated at 37°C for a fixed period (e.g., 1-3 hours) to allow for the generation of Angiotensin I from endogenous angiotensinogen.
-
The generated Angiotensin I is quantified by radioimmunoassay (RIA).
-
PRA is expressed as the amount of Angiotensin I generated per unit of plasma per hour (e.g., ng/mL/hr).
Measurement of Mean Arterial Pressure (MAP):
-
The arterial catheter is connected to a pressure transducer.
-
The pressure signal is amplified and recorded continuously using a polygraph or a digital data acquisition system.
-
Mean arterial pressure is calculated from the systolic and diastolic pressure readings.
Experimental Workflow
The following diagram illustrates the typical workflow for the in vivo evaluation of this compound.
This guide provides a comprehensive technical overview of the historical research on this compound, offering valuable insights for researchers and professionals in the field of drug development and cardiovascular pharmacology. The provided data, protocols, and visualizations serve as a detailed resource for understanding the foundational studies of this potent renin inhibitor.
References
Potential Therapeutic Applications of SQ 31844: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ 31844 is a novel, potent, and selective inhibitor of primate renin, belonging to the imidazolidinol class of compounds. Preclinical studies have demonstrated its efficacy in inhibiting the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and electrolyte balance. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, preclinical pharmacology, and potential therapeutic applications. The information presented herein is intended to support further research and development efforts for this compound.
Introduction
The renin-angiotensin system is a well-established therapeutic target for the management of hypertension and other cardiovascular diseases. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAS cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a direct and potentially more complete blockade of the RAS compared to downstream interventions such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). This compound has emerged from research programs as a promising candidate for renin inhibition.
Mechanism of Action
This compound is a competitive inhibitor of the enzyme renin. Its chemical structure, which includes an imidazole ring, allows it to bind to the active site of primate renin with high affinity, thereby preventing the binding of its natural substrate, angiotensinogen. This direct inhibition of renin leads to a reduction in the production of angiotensin I and, consequently, a decrease in the levels of the potent vasoconstrictor, angiotensin II.
Signaling Pathway
Caption: Inhibition of the Renin-Angiotensin System by this compound.
Preclinical Pharmacology
The pharmacological effects of this compound have been evaluated in both in vitro and in vivo preclinical models.
In Vitro Studies
This compound has demonstrated potent and selective inhibition of primate renin. The half-maximal inhibitory concentration (IC50) values against various species' renin are summarized in the table below.
Table 1: In Vitro Renin Inhibition by this compound [1]
| Renin Source | IC50 (µmol/L) |
| Human | 0.010 |
| Monkey | 0.0082 |
| Hog | 120 |
| Rat | 190 |
These data highlight the high selectivity of this compound for primate renin over that of other species.
In Vivo Studies
The in vivo efficacy of this compound was assessed in conscious, sodium-depleted cynomolgus monkeys, a relevant preclinical model for hypertension.
Table 2: Effect of Intravenous this compound on Plasma Renin Activity (PRA) in Cynomolgus Monkeys
| Dose (µmol/kg, IV) | Inhibition of PRA |
| 0.001 - 1.0 | Dose-related |
| 1.0 | Complete |
Table 3: Effect of this compound on Mean Arterial Pressure (MAP) and PRA in Cynomolgus Monkeys
| Route | Dose (µmol/kg) | Effect on MAP | Inhibition of PRA |
| Intravenous | 10 | Significant Reduction | >80% for 2 hours |
| Oral | 50 | Not Statistically Significant | 80% |
Intravenous administration of this compound resulted in a dose-dependent inhibition of plasma renin activity (PRA).[1] A significant reduction in mean arterial pressure was observed at a dose of 10 µmol/kg.[1] Oral administration of 50 µmol/kg resulted in a substantial 80% inhibition of PRA, demonstrating oral bioavailability and activity.[1]
Potential Therapeutic Areas
Based on its mechanism of action and preclinical pharmacological profile, this compound has the potential for therapeutic application in the following areas:
-
Hypertension: As a direct renin inhibitor, this compound could be a valuable agent for the management of essential hypertension.
-
Congestive Heart Failure: By reducing the deleterious effects of excessive angiotensin II, it may offer benefits in the treatment of heart failure.
-
Diabetic Nephropathy: Inhibition of the RAS is a proven strategy to slow the progression of kidney disease in diabetic patients.
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.
In Vitro Renin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against renin from different species.
Methodology:
-
Enzyme and Substrate Preparation: Renin from human, monkey, hog, and rat sources is prepared. The substrate for primate renin is an angiotensinogen-rich fraction from human plasma, while for hog and rat renins, it is an angiotensinogen-rich fraction from the plasma of nephrectomized rats.
-
Incubation: The renin incubations are performed in a buffered solution (e.g., 0.2 mol/L TES, pH 7.0) containing EDTA, sodium tetrathionate, and phenylmethylsulfonyl fluoride to inhibit other proteases.
-
Inhibitor Addition: Various concentrations of this compound are added to the incubation mixtures.
-
Reaction and Measurement: The rate of angiotensin I generation is measured, typically using a radioimmunoassay (RIA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the renin activity (IC50) is calculated.
In Vivo Blood Pressure and PRA Measurement in Cynomolgus Monkeys
Objective: To evaluate the effect of this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) in a primate model of hypertension.
Methodology:
-
Animal Model: Conscious, sodium-depleted cynomolgus monkeys are used. Sodium depletion is typically achieved by a low-sodium diet and/or administration of a diuretic. This model exhibits elevated PRA and is sensitive to RAS inhibitors.
-
Surgical Preparation: Animals are chronically instrumented with arterial catheters for direct measurement of blood pressure and for blood sampling.
-
Drug Administration: this compound is administered either intravenously (IV) through a catheter or orally (PO) via gavage.
-
Data Collection:
-
Mean Arterial Pressure (MAP): Continuously monitored and recorded from the arterial catheter.
-
Plasma Renin Activity (PRA): Blood samples are collected at baseline and at various time points after drug administration. PRA is determined by measuring the rate of angiotensin I generation in the plasma samples using a radioimmunoassay.
-
-
Data Analysis: Changes in MAP and PRA from baseline are calculated and compared between different dose groups and routes of administration.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and selective inhibitor of primate renin with demonstrated efficacy in a relevant preclinical model of hypertension. Its ability to directly inhibit the rate-limiting step of the renin-angiotensin system and its oral activity make it a compelling candidate for further development as a therapeutic agent for cardiovascular diseases. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in exploring the full therapeutic potential of this compound. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as to establish its long-term safety and efficacy.
References
The Discontinued Pursuit of SQ 31844: A Technical Review of a Novel Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the inactive research surrounding SQ 31844, a novel, potent, and specific primate renin inhibitor. Developed by the Squibb Institute for Medical Research in the late 1980s, this compound, an imidazole alcohol, showed initial promise in preclinical studies. However, like many renin inhibitors of its era, it ultimately did not progress to clinical use. This document consolidates the available quantitative data, details experimental protocols from published studies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The primary in vivo data for this compound comes from studies conducted on conscious, sodium-depleted cynomolgus monkeys. The compound's efficacy was evaluated by its ability to inhibit plasma renin activity (PRA) and consequently lower mean arterial pressure (MAP).
| Compound | Administration Route | Dose | Peak PRA Inhibition (%) | Change in MAP (mmHg) | Species | Reference |
| This compound | Oral | 50 µmol/kg | 80 | -15 (not significant) | Cynomolgus Monkey (sodium-depleted) | [1] |
| This compound | Intravenous | 0.001 - 1.0 µmol/kg | Dose-related, total inhibition at 1.0 µmol/kg | Reduction observed only at 10 µmol/kg or with infusion | Cynomolgus Monkey (sodium-depleted) | [1] |
| SQ 30774 | Oral | 50 µmol/kg | Not significant | - | Cynomolgus Monkey (sodium-depleted) | [1] |
| SQ 30774 | Intravenous | 0.001 - 1.0 µmol/kg | Dose-related, total inhibition at 1.0 µmol/kg | Reduction observed only at 10 µmol/kg or with infusion | Cynomolgus Monkey (sodium-depleted) | [1] |
Signaling Pathway: The Renin-Angiotensin System (RAS)
This compound was designed to inhibit renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS). This pathway plays a crucial role in regulating blood pressure and fluid balance. By blocking renin, this compound aimed to prevent the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II.
Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Protocols
The following methodologies are based on the 1989 publication by DeForrest et al. in the Journal of Hypertension.
In Vivo Evaluation in Conscious, Sodium-Depleted Cynomolgus Monkeys
Objective: To assess the in vivo efficacy of this compound when administered intravenously and orally.
Animal Model:
-
Species: Cynomolgus monkeys.
-
Conditioning: Sodium-depleted to stimulate the renin-angiotensin system. This was achieved by a low-sodium diet and administration of diuretics.
Intravenous Administration Protocol:
-
Conscious, chaired monkeys were used.
-
This compound was administered as a single intravenous bolus.
-
Doses ranged from 0.001 to 1.0 µmol/kg.
-
Blood samples were collected before and at various time points after administration to measure Plasma Renin Activity (PRA).
-
Mean Arterial Pressure (MAP) was continuously monitored.
Oral Administration Protocol:
-
Conscious, chaired, and sodium-depleted monkeys were used.
-
This compound was administered orally at a dose of 50 µmol/kg.
-
Blood samples for PRA determination were collected during a control period and for up to 270 minutes after administration.
-
MAP was continuously monitored.
Figure 2: Workflow for the in vivo evaluation of this compound in cynomolgus monkeys.
Discontinuation of Research: A Likely Scenario
While no official statement from Bristol-Myers Squibb (the successor to Squibb) details the specific reasons for the discontinuation of this compound's development, the broader context of renin inhibitor research in the late 1980s and early 1990s provides strong indications. The development of renin inhibitors was fraught with challenges, leading to the abandonment of many promising candidates.
Key Challenges for Early-Generation Renin Inhibitors:
-
Poor Oral Bioavailability: Many early renin inhibitors were peptide-based or peptidomimetic, leading to poor absorption from the gastrointestinal tract and rapid metabolism.[2] Although this compound showed some oral activity, it may not have been sufficient for clinical development.
-
Lack of Potency: Achieving sustained and clinically meaningful blood pressure reduction with an acceptable dosing regimen was a significant hurdle.[2]
-
High Cost of Synthesis: The complex chemical structures of these molecules often made large-scale synthesis expensive and difficult.
It is highly probable that this compound, despite its demonstrated in vitro and in vivo activity in primate models, encountered one or more of these obstacles, leading to the cessation of its research and development. The eventual success of the non-peptidic renin inhibitor, aliskiren, which was approved in 2007, highlights the significant advancements in medicinal chemistry that were required to overcome these challenges.[2]
Conclusion
This compound was a product of a significant effort to develop a new class of antihypertensive drugs by targeting the renin-angiotensin system at its origin. The available data demonstrates its potential as a potent inhibitor of primate renin. However, its research was likely discontinued due to the pervasive challenges of poor oral bioavailability and insufficient in vivo potency that plagued many renin inhibitors of its time. This technical guide serves as a consolidated resource for researchers interested in the history of renin inhibitor development and the specific case of this compound.
References
Review of literature mentioning SQ 31844
An In-Depth Technical Review of SQ 31844: A Novel Imidazole Alcohol Renin Inhibitor
Introduction
This compound is a novel, potent, and specific inhibitor of primate renin, belonging to the imidazole alcohol class of compounds. Developed in the late 1980s, it represents a significant area of research in the quest for effective antihypertensive agents that act by directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its quantitative data, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound exerts its pharmacological effect through the direct inhibition of renin, an aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS cascade, a critical regulator of blood pressure and electrolyte balance. By blocking this step, this compound effectively reduces the production of downstream effectors, angiotensin II and aldosterone, leading to vasodilation and a decrease in sodium and water retention, ultimately lowering blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary literature on this compound.
Table 1: In Vitro Renin Inhibition[1][2]
| Renin Source | IC₅₀ (M) |
| Human Plasma | 2.8 x 10⁻⁸ |
| Primate | Potent Inhibition |
| Rat | No Inhibition |
| Hog (Pig) | No Inhibition |
| Dog | No Inhibition |
IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: In Vivo Effects in Conscious, Sodium-Depleted Cynomolgus Monkeys[1][2]
| Administration Route | Dose (µmol/kg) | Plasma Renin Activity (PRA) Inhibition | Mean Arterial Pressure (MAP) Change |
| Intravenous | 0.001 - 1.0 | Dose-related | No significant change |
| Intravenous | 1.0 | Total Inhibition | No significant change |
| Intravenous | 10 | >80% for 2 hours | Significant decrease |
| Intravenous Infusion | 0.1 (per min) | >95% | Lowered from 103 ± 5 to 77 ± 2 mmHg |
| Oral | 50 | 80% | Not statistically significant |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in the literature.
In Vitro Renin Inhibition Assay[1]
-
Objective: To determine the in vitro potency of this compound in inhibiting renin from various species.
-
Renin Sources:
-
Human: Plasma.
-
Primate (Monkey): Not explicitly detailed but implied to be plasma.
-
Other Species: Hog kidney renin and high-renin plasma from sodium-depleted rats and dogs.
-
-
Substrate:
-
Human and Monkey Renin: Angiotensinogen from human plasma.
-
Hog and Rat Renin: Angiotensinogen-rich fraction of plasma from nephrectomized rats.
-
Dog Renin: Endogenous angiotensinogen in high-renin dog plasma.
-
-
Incubation Conditions:
-
Buffer: 0.2 mol/l TES, pH 7.0, containing 0.10 mmol/l EDTA, 0.10 mmol/l sodium tetrathionate, and 0.04 mmol/l phenylmethylsulphonyl fluoride.
-
Temperature: 37°C.
-
Duration: 30 minutes.
-
-
Quantification of Angiotensin I: The concentration of Angiotensin I (Ang I) generated was measured by radioimmunoassay (RIA).
-
Data Analysis: The potency of this compound was determined as the IC₅₀ value, which is the interpolated concentration corresponding to 50% inhibition of renin activity.
In Vivo Studies in Cynomolgus Monkeys[1][2]
-
Objective: To evaluate the in vivo efficacy of this compound on plasma renin activity and arterial blood pressure.
-
Animal Model: Conscious, sodium-depleted cynomolgus monkeys. Sodium depletion potentiates the renin-angiotensin system, making it a suitable model for studying renin inhibitors. The exact method of sodium depletion was not detailed in the primary publication but typically involves a low-sodium diet and/or diuretic administration.
-
Drug Administration:
-
Intravenous (IV) Bolus: Administered at doses ranging from 0.001 to 10 µmol/kg.
-
Intravenous Infusion: Administered at a rate of 0.1 µmol/kg per minute for 60 minutes.
-
Oral: Administered at a dose of 50 µmol/kg.
-
-
Physiological Measurements:
-
Plasma Renin Activity (PRA): Blood samples were collected at various time points before and after inhibitor administration. PRA was determined by measuring the generation of Ang I.
-
Mean Arterial Pressure (MAP): Monitored continuously. The specific method was not detailed in the primary paper, but contemporary techniques in conscious monkeys included the use of indwelling arterial catheters connected to a pressure transducer or oscillometric methods using a cuff placed on the tail.
-
-
Experimental Workflow:
Caption: Generalized workflow for the in vivo evaluation of this compound in monkeys.
Conclusion
This compound is a potent and species-specific inhibitor of primate renin, demonstrating significant in vitro and in vivo activity. The data indicates that while it effectively inhibits plasma renin activity through both intravenous and oral administration, a significant reduction in blood pressure in the studied non-human primate model was primarily observed at higher intravenous doses. The imidazole alcohol class of compounds, represented by this compound, provided a valuable pharmacological tool for understanding the role of the renin-angiotensin system in blood pressure regulation. Further research and development in this area have since led to the introduction of orally active direct renin inhibitors for the treatment of hypertension in humans. This review provides a foundational understanding of the preclinical pharmacology of this compound for scientists and researchers in the field of cardiovascular drug discovery.
Methodological & Application
Application Notes and Protocols: Preparation of SQ 31844 Stock Solution
Introduction
This document provides a generalized protocol for the preparation of a stock solution for the compound SQ 31844. As of the date of this document, specific chemical and biological data for this compound, including its molecular weight, solubility, and mechanism of action, are not publicly available. The following protocols are therefore based on best practices for handling and preparing stock solutions of novel or poorly characterized research compounds. Researchers must perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Quantitative Data Summary
Due to the lack of available data for this compound, a generalized table for preparing a 10 mM stock solution is provided below. The user must substitute the placeholder Molecular Weight (MW) with the actual value from the compound's certificate of analysis.
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Molecular Weight (MW) | User to provide g/mol | This value is critical for accurate molarity calculations. |
| Target Stock Concentration | 10 mM | A common starting concentration for in vitro assays. |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Test solubility first. Other organic solvents may be suitable. |
| Mass for 1 mL of 10 mM Stock | (MW / 100) mg | e.g., If MW is 450 g/mol , weigh 4.5 mg. |
| Mass for 5 mL of 10 mM Stock | (MW / 20) mg | e.g., If MW is 450 g/mol , weigh 22.5 mg. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the steps to prepare a 10 mM stock solution of this compound, assuming DMSO is a suitable solvent.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, filter-barrier pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Compound: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Determine Mass: Based on the molecular weight provided on the certificate of analysis and the desired final volume, calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Weigh Compound: Carefully weigh the calculated mass of this compound in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) may also aid in dissolution, but should be tested for compound stability.
-
Aliquot and Store: Once the stock solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile, light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light and moisture. Refer to any manufacturer's recommendations for optimal storage conditions.
Logical Workflow for Stock Solution Preparation
Caption: Workflow for preparing a chemical stock solution.
Signaling Pathway
As the biological target and mechanism of action for this compound are not publicly known, a representative diagram of a generic kinase inhibitor signaling pathway is provided below for illustrative purposes. This diagram is a placeholder and may not be relevant to the actual function of this compound.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Application Notes and Protocols for SQ 31844: Information Not Available
Despite a comprehensive search of scientific literature and chemical databases, no specific information could be found for a compound designated "SQ 31844." This identifier does not correspond to a recognized chemical entity in publicly available resources. Consequently, it is not possible to provide the requested detailed application notes, cell-based assay protocols, or associated diagrams for this substance.
The lack of information prevents the identification of the compound's biological target, mechanism of action, and expected cellular effects. This information is essential for the development of relevant and meaningful cell-based assays.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Identifier: It is highly recommended to double-check the identifier "this compound" for accuracy. It may be an internal company code, a typographical error, or an obsolete designation. If possible, cross-reference the identifier with alternative names, chemical structures, or CAS numbers.
-
Consult Internal Documentation: If "this compound" is an internal compound, all relevant information, including its chemical structure, biological target, and any preliminary assay data, should be available in internal documentation, such as a compound library database or research reports.
-
Utilize Chemical Structure Search: If the chemical structure of this compound is known, a structure-based search in chemical databases (e.g., PubChem, ChemSpider, SciFinder) may reveal its identity, associated literature, and known biological activities. This would be the first step in identifying appropriate cell-based assays.
Once the biological target and mechanism of action of the compound are identified, a range of cell-based assays can be recommended. For example:
-
Target-Based Assays: These assays directly measure the interaction of the compound with its purified target protein (e.g., enzyme activity assays, binding assays).
-
Cell-Based Assays: These assays measure the functional consequences of the compound's activity in a cellular context. Examples include:
-
Signaling Pathway Analysis: Measuring the modulation of specific signaling pathways using reporter gene assays, Western blotting for phosphorylated proteins, or immunofluorescence.
-
Cell Viability and Proliferation Assays: Assessing the compound's effect on cell growth and survival.
-
Functional Assays: Measuring specific cellular responses, such as ion channel activity, receptor activation, or changes in second messenger levels.
-
Without the fundamental information about "this compound," any recommendation for cell-based assay protocols would be purely speculative and not based on scientific evidence. We are committed to providing accurate and actionable scientific information. Should a verifiable identifier or the chemical structure of the compound become available, we would be pleased to revisit this request and provide the detailed application notes and protocols as originally intended.
No Information Available for In Vivo Dosing of SQ 31844
Detailed application notes and protocols for in vivo dosing of the compound SQ 31844 cannot be provided as no specific information, including quantitative data, experimental protocols, or mechanism of action, is publicly available for this particular molecule.
Extensive searches for "this compound" have not yielded any specific scientific literature, pharmacokinetic data, or established in vivo experimental protocols. The search results consist of general principles and methodologies for determining in vivo dosing considerations for chemical compounds, but do not contain any data or mention of this compound itself.
Therefore, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations for this compound. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams for signaling pathways and workflows cannot be met without foundational information on the compound .
Researchers, scientists, and drug development professionals seeking to work with this compound in vivo would need to perform initial exploratory studies to determine its basic pharmacokinetic and pharmacodynamic properties. These studies would typically involve:
-
In vitro assays: To understand the compound's mechanism of action and effective concentration range.
-
In vivo dose-ranging studies: To establish a safe and effective dose range in a relevant animal model.
-
Pharmacokinetic (PK) studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamic (PD) studies: To evaluate the biological effects of the compound in relation to its concentration.
Without access to at least preliminary data from such studies, any provided protocol or application note would be purely speculative and potentially unsafe for use in a research setting. It is recommended to consult internal documentation or the original source of the compound for any available information before commencing in vivo experiments.
No Information Available on SQ 31844 Administration in Animal Models
Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the administration, pharmacology, or mechanism of action of a compound designated SQ 31844 in animal models.
Efforts to retrieve data on experimental protocols, quantitative outcomes, or signaling pathways associated with this compound were unsuccessful. The search results did not yield any publications, technical datasheets, or regulatory documents that mention this specific compound.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables and diagrams. The designation "this compound" may refer to an internal compound code not yet disclosed in public research, a misidentified compound, or a substance that has not been the subject of published scientific investigation.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation, proprietary databases, or contact the originating institution that has designated this compound for further details. Without primary data, it is not possible to provide the requested guidance on its administration in animal models.
Application Notes and Protocols for the Analytical Detection of Novel Small Molecule Compounds (Adapted for SQ 31844)
Disclaimer: As of November 2025, specific public information regarding the chemical structure, properties, and established analytical methods for a compound designated "SQ 31844" is unavailable. The following application notes and protocols are therefore provided as a generalized framework based on established methodologies for the analysis of small molecule drug candidates. Researchers and scientists must validate these methods for the specific characteristics of this compound once its properties are known.
Introduction
The development of robust and reliable analytical methods is critical for the characterization, quantification, and quality control of new chemical entities in various stages of drug development. This document provides detailed protocols for the detection and quantification of novel small molecule compounds, using "this compound" as a placeholder, in typical sample matrices. The methodologies described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity, specificity, and accuracy.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification and purity assessment of this compound in bulk drug substance and simple formulations.
Experimental Protocol
1.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade buffers (e.g., ammonium acetate, phosphate).
-
Volumetric flasks, pipettes, and autosampler vials.
1.1.2. Chromatographic Conditions A reversed-phase HPLC method with UV detection is a standard approach for the analysis of many organic small molecules.[1][2]
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate (pH 4.0)B: Acetonitrile |
| Gradient | Isocratic: 60:40 (A:B) or a linear gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or the λmax of this compound) |
| Run Time | 10 minutes |
1.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (R²) (20-300 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: HPLC experimental workflow for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma or urine.[3][4]
Experimental Protocol
2.1.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium formate).
-
Internal standard (IS): a structurally similar molecule or a stable isotope-labeled version of this compound.
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
2.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive or Negative (to be determined for this compound) |
| MRM Transitions | This compound: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier)Internal Standard: [M+H]⁺ → Product Ion |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
2.1.3. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters for this compound in Plasma (Example Data)
| Parameter | Result |
| Linearity (R²) (0.1-500 ng/mL) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | -10% to +10% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Signaling Pathway/Logical Relationship Diagram
As the mechanism of action for this compound is unknown, a generalized diagram illustrating a hypothetical drug-target interaction and its downstream signaling is provided.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a robust starting point for the analytical detection and quantification of novel small molecule compounds like this compound. The HPLC method is well-suited for analyzing samples with higher concentrations, such as in drug substance and formulation development. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. It is imperative that these general protocols are thoroughly optimized and validated for the specific physicochemical properties of this compound and the intended sample matrix to ensure data of the highest quality and reliability.
References
Application Note: High-Throughput Screening for Inhibitors of Kinase X Using SQ 31844 as a Control Compound
Disclaimer
The compound "SQ 31844" is not found in publicly available scientific literature. Therefore, this document provides a representative application note and protocol for a hypothetical compound, this compound, presented as a selective inhibitor of the fictional "Kinase X." The data, signaling pathways, and protocols are illustrative examples based on common practices in high-throughput screening for kinase inhibitors.
Introduction
Kinase X is a serine/threonine kinase that has been identified as a critical component of the MAPK/ERK signaling pathway, with aberrant activity implicated in the progression of several cancers. As a key node in this pathway, Kinase X represents a promising therapeutic target for the development of novel anti-cancer agents. This application note describes a robust and automated high-throughput screening (HTS) assay for the identification of small molecule inhibitors of Kinase X. The assay is a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following a kinase reaction. The potent and selective Kinase X inhibitor, this compound, is used as a control compound to demonstrate the assay's performance and suitability for HTS.
Signaling Pathway
Caption: Role of Kinase X and this compound in the MAPK/ERK pathway.
Experimental Workflow
Caption: High-throughput screening workflow for Kinase X inhibitors.
Materials and Methods
Materials
-
Enzyme: Recombinant human Kinase X (C-terminal His-tag)
-
Substrate: Myelin basic protein (MBP)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)
-
Compound: this compound (10 mM stock in DMSO)
-
Plates: 384-well white, low-volume, flat-bottom polystyrene plates (Corning)
-
Instrumentation:
-
Echo® 525 Acoustic Liquid Handler (Labcyte)
-
Multidrop™ Combi Reagent Dispenser (Thermo Fisher Scientific)
-
PHERAstar® FSX Microplate Reader (BMG LABTECH)
-
Protocol: HTS for Kinase X Inhibitors
-
Compound Plating:
-
A 10 mM stock of this compound (for control wells) and library compounds in DMSO are serially diluted to create a dose-response plate.
-
Using an Echo® 525 Acoustic Liquid Handler, transfer 50 nL of compound from the source plate to the 384-well assay plate.
-
For control wells, transfer 50 nL of DMSO (for 0% inhibition) or 50 nL of a high concentration of this compound (for 100% inhibition).
-
-
Kinase Reaction:
-
Add 5 µL of Kinase X (2X final concentration) in assay buffer to each well using a Multidrop™ Combi dispenser.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (2X final concentration of MBP and ATP) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and generate a luminescent signal by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a PHERAstar® FSX microplate reader with an integration time of 0.5 seconds per well.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Results
Table 1: Dose-Response of this compound on Kinase X Activity
| Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3000 | 97.2 |
| 1000 | 95.1 |
| 300 | 88.4 |
| 100 | 75.3 |
| 30 | 52.1 |
| 10 | 28.9 |
| 3 | 10.2 |
| 1 | 2.5 |
| 0 | 0 |
| IC50 (nM) | 28.7 |
Table 2: Selectivity Profile of this compound against a Panel of Related Kinases
| Kinase | IC50 (nM) |
| Kinase X | 28.7 |
| Kinase A | > 10,000 |
| Kinase B | 1,250 |
| Kinase C | > 10,000 |
| Kinase D | 8,760 |
| MEK1 | > 10,000 |
| ERK2 | > 10,000 |
Table 3: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.82 |
| Signal-to-Background | 15.6 |
| CV (%) for Controls | < 5% |
Conclusion
The described luminescence-based assay provides a robust and reliable method for the high-throughput screening of Kinase X inhibitors. The assay demonstrates excellent performance metrics, with a Z'-factor of 0.82, indicating a large separation between the positive and negative controls and low data variability. The control compound, this compound, exhibits potent inhibition of Kinase X with an IC50 of 28.7 nM and displays high selectivity against other kinases in the panel. This validated HTS assay is suitable for screening large compound libraries to identify novel and selective inhibitors of Kinase X for further drug development.
Application Notes and Protocols for SQ 31844: Information Not Available
Despite a comprehensive search of publicly available scientific literature, chemical databases, and research publications, no specific information regarding the experimental design for target validation of a compound designated "SQ 31844" could be found.
Extensive searches were conducted to identify the mechanism of action, relevant signaling pathways, and established experimental protocols associated with "this compound." These searches yielded no pertinent results, suggesting that "this compound" may be an internal development code for a compound that has not yet been disclosed in public-facing scientific literature. The information necessary to generate detailed application notes, experimental protocols, and data visualizations as requested is therefore not available in the public domain.
To fulfill the user's request, information regarding the following would be required:
-
Compound Identity and Target: The chemical structure of this compound and its intended biological target(s).
-
Mechanism of Action: How this compound interacts with its target and modulates its activity.
-
Signaling Pathways: The cellular signaling cascades affected by the modulation of the target.
-
Experimental Data: Existing in vitro and in vivo data, including but not limited to, IC50/EC50 values, binding affinities, and cellular assay results.
-
Established Protocols: Previously used methods for assessing the compound's efficacy and target engagement.
Without this foundational information, it is not possible to provide the requested detailed application notes and protocols. Should information on this compound become publicly available, a comprehensive response could be generated.
Application Notes and Protocols for the Safe Handling and Disposal of Novel Squalene Synthase Inhibitors (Exemplified by SQ 31844)
Disclaimer: Specific safety and handling data for the compound designated as SQ 31844 is not publicly available. Therefore, this document provides a general framework for the safe handling and disposal of a novel or uncharacterized squalene synthase inhibitor. Researchers must conduct a thorough, compound-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work. Treat all new chemical entities as potentially hazardous.
Introduction
Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[1][2] Inhibitors of this enzyme are of significant interest in the development of new therapies for hypercholesterolemia.[2][3] As with any novel chemical entity, the safe handling and disposal of new squalene synthase inhibitors are of paramount importance to protect researchers and the environment. This document outlines general protocols and best practices for working with such compounds in a research and development setting.
Hazard Identification and Risk Assessment
Given the absence of specific toxicological data, a precautionary approach is mandatory. The potential hazards of a novel squalene synthase inhibitor should be considered high until proven otherwise.
2.1. Physicochemical and Toxicological Data (Template)
Researchers should aim to populate a table similar to the one below with data from literature, computational predictions, or experimental determination.
| Property | Value | Data Source |
| Chemical Identity | ||
| IUPAC Name | To be determined | e.g., Supplier, CRO |
| CAS Number | To be determined | e.g., Supplier, CRO |
| Molecular Formula | To be determined | e.g., Supplier, CRO |
| Molecular Weight | To be determined | e.g., Supplier, CRO |
| Physical Properties | ||
| Appearance | e.g., White to off-white solid | Internal testing |
| Solubility | e.g., Soluble in DMSO, ethanol | Internal testing |
| Melting Point | To be determined | Internal testing |
| Boiling Point | To be determined | Internal testing |
| Toxicological Data | ||
| Acute Toxicity (LD50) | Assume high toxicity until known | Literature, CRO |
| Skin Corrosion/Irritation | Assume irritant until known | Literature, CRO |
| Eye Damage/Irritation | Assume irritant until known | Literature, CRO |
| Mutagenicity | To be determined | Literature, CRO |
| Carcinogenicity | To be determined | Literature, CRO |
Safe Handling Protocols
3.1. Personal Protective Equipment (PPE)
A standard PPE ensemble for handling potent, uncharacterized compounds includes:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat should be worn at all times.
-
Respiratory Protection: For handling powders or creating aerosols, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary, as determined by a risk assessment.
3.2. Engineering Controls
-
Ventilation: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.
-
Containment: Use of a glove box may be warranted for highly potent compounds or for procedures with a high risk of aerosol generation.
3.3. General Handling Practices
-
Avoid inhalation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Protocols
4.1. General Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel squalene synthase inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors
Topic: SQ 31844 Not Showing Activity in Assays
Disclaimer: No specific information regarding a molecule designated "this compound" is publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in troubleshooting the lack of activity of any novel or uncharacterized small molecule inhibitor, using "this compound" as a placeholder.
This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals systematically investigate why a compound may not be showing the expected activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons a small molecule inhibitor like this compound might show no activity in a biochemical assay?
There are several potential reasons for a lack of activity in a biochemical assay:
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Compound-Related Issues: The compound may have poor solubility in the assay buffer, may have degraded during storage or handling, or could be impure.
-
Assay Condition Issues: The assay conditions, such as pH, temperature, or incubation time, may not be optimal. The concentration of the enzyme or substrate might also be inappropriate.[1]
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Target Protein Issues: The target protein may be inactive, or the inhibitor might not be effective against the specific isoform or construct of the protein being used.
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Mechanism of Inhibition: The inhibitor may have a mechanism of action (e.g., uncompetitive) that is not detectable under the chosen assay conditions.
Q2: Why might a compound be active in a biochemical assay but show no activity in a cell-based assay?
This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
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Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[2]
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Compound Stability: The compound could be rapidly metabolized by the cells or be unstable in the cell culture medium.[2]
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Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
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Off-Target Effects: In a cellular context, the compound might interact with other molecules that mask its intended effect.[3]
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High ATP Concentration: In the case of kinase inhibitors, the high intracellular concentration of ATP can outcompete the inhibitor for binding to the target.
Q3: What initial checks should I perform if this compound is not showing activity?
Start with the simplest explanations:
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Confirm Identity and Purity: Verify the identity and purity of the compound stock, ideally by an analytical method like LC-MS or NMR.
-
Check Solubility: Visually inspect the compound in your assay buffer for any precipitation. Perform a formal solubility test if necessary.
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Review Protocol: Double-check all steps of your experimental protocol, including reagent concentrations, incubation times, and instrument settings.[4]
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Positive Control: Ensure that a known inhibitor (positive control) for your target is working as expected in the assay.[2] This confirms that the assay itself is performing correctly.
-
Vehicle Control: Confirm that the vehicle (e.g., DMSO) is not affecting the assay at the concentration used.
Troubleshooting Guide: this compound Inactivity
Part 1: No Activity in a Biochemical Assay
If this compound is inactive in a biochemical assay, a systematic approach is needed to pinpoint the cause. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Insolubility | Perform a solubility test. Try different solvents or add a small percentage of a co-solvent. | The compound should be fully dissolved in the assay buffer at the tested concentrations. |
| Compound Degradation | Prepare a fresh stock of the compound. Check for degradation using analytical methods (e.g., LC-MS). | A freshly prepared, undegraded compound should be used for the assay. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. Perform a serial dilution and test a wide range of concentrations. | A clear dose-response curve should be observed if the compound is active. |
| Suboptimal Assay Conditions | Optimize assay parameters such as buffer pH, temperature, and incubation time. Vary the enzyme and substrate concentrations. | Optimized conditions should provide a robust and reproducible assay window. |
| Inactive Target Protein | Test the activity of the target protein using a known substrate and, if available, a positive control inhibitor. | The protein should exhibit the expected enzymatic activity. |
| Assay Interference | Run the assay in the absence of the enzyme to check for compound interference with the detection method (e.g., fluorescence quenching). | The compound should not interfere with the assay readout in the absence of the target. |
Part 2: No Activity in a Cell-Based Assay
If this compound is active in a biochemical assay but not in a cell-based assay, the focus shifts to cellular factors.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | Use a cell permeability assay (e.g., PAMPA) or computational modeling to predict permeability.[2] | The compound should demonstrate sufficient permeability to reach its intracellular target. |
| Compound Efflux | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if activity is restored. | Increased intracellular accumulation and activity of the compound. |
| Metabolic Instability | Incubate the compound with liver microsomes or in cell culture media and measure its stability over time using LC-MS. | The compound should have sufficient stability over the course of the experiment. |
| Target Not Expressed or Engaged | Confirm target expression in your cell line using Western blot or qPCR. Perform a target engagement assay (e.g., CETSA).[3] | The target protein should be expressed, and the compound should bind to it in the cellular environment. |
| Off-Target Effects | Use a structurally unrelated inhibitor of the same target to see if the phenotype is replicated.[5] | A similar phenotype with a different inhibitor suggests the original observation is on-target. |
| Incorrect Cell Health or Density | Ensure cells are healthy, within a low passage number, and seeded at an optimal density.[6][7] | Healthy, properly cultured cells are essential for reproducible results. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilution: Dilute the stock solution into your assay buffer to the highest concentration you plan to test.
-
Observation: Vortex the solution and let it stand at room temperature for 15-20 minutes.
-
Inspection: Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. A clear solution indicates good solubility at that concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).[3]
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[3]
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[3]
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Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.[3]
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Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.[3]
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow of troubleshooting when a compound like this compound fails to show activity.
Caption: Troubleshooting workflow for a biochemical assay.
Caption: Troubleshooting workflow for a cell-based assay.
Conclusion
When a small molecule inhibitor such as this compound does not show activity in an assay, it is crucial to approach the problem systematically. By first addressing compound- and assay-related factors in biochemical assays, and then moving to cellular-specific issues like permeability and target engagement, researchers can efficiently diagnose the root cause of the inactivity. This structured troubleshooting process saves time and resources, and ultimately leads to more reliable and reproducible experimental outcomes.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Optimizing U0126 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MEK1/2 inhibitor, U0126. The information is designed to help optimize experimental design and troubleshoot common issues related to U0126 concentration and application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for U0126?
A1: U0126 is a potent and selective inhibitor of the dual-specificity kinases MEK1 and MEK2, which are also known as MAP kinase kinases (MAPKK).[1] It acts as a non-competitive inhibitor with respect to both ATP and the substrate, ERK.[2][3] By inhibiting MEK1/2, U0126 prevents the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2 or p44/42 MAPK).[1][4] ERK1/2 are key components of the MAPK/ERK signaling pathway, which regulates a wide range of cellular processes including proliferation, differentiation, survival, and apoptosis.[5][6][7]
Q2: What is the recommended working concentration of U0126 in cell culture?
A2: The optimal working concentration of U0126 can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. However, a general starting range for most cell culture applications is 10-20 µM.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For some sensitive cell lines, concentrations as low as 1 µM may be effective.[10]
Q3: How should I prepare and store a stock solution of U0126?
A3: U0126 is typically supplied as a lyophilized powder.[9] To prepare a stock solution, it is recommended to dissolve the powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[9][11] For example, to make a 10 mM stock, you would resuspend 1 mg of U0126 in 234 µl of DMSO.[11] The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When stored properly, the reconstituted product is stable for up to 3 months.[1]
Q4: What is the IC50 of U0126?
A4: The half-maximal inhibitory concentration (IC50) of U0126 is a measure of its potency. For MEK1, the IC50 is approximately 72 nM, and for MEK2, it is around 58 nM in in vitro kinase assays.[2][12] It is important to note that the effective concentration in a cellular assay will likely be higher due to factors such as cell permeability and off-target effects.
Q5: Are there any known off-target effects of U0126?
A5: While U0126 is considered a highly selective inhibitor of MEK1 and MEK2, some studies have reported off-target effects, particularly at higher concentrations.[12] These can include effects on other kinases or cellular processes. Therefore, it is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally unrelated MEK inhibitor to confirm that the observed effects are due to MEK1/2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of ERK phosphorylation observed. | Insufficient U0126 concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 1-50 µM. |
| Short incubation time. | Increase the pre-incubation time with U0126 before stimulation. A pre-incubation of 1-2 hours is generally recommended.[9] | |
| Degraded U0126 stock solution. | Prepare a fresh stock solution of U0126 in DMSO. Avoid repeated freeze-thaw cycles of the stock solution.[9] | |
| High basal ERK activity. | Serum-starve cells for 4-24 hours before U0126 treatment to reduce basal ERK phosphorylation. | |
| Cell toxicity or death observed. | U0126 concentration is too high. | Reduce the concentration of U0126. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration in your cell line. |
| Prolonged incubation time. | Reduce the duration of U0126 treatment. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Run a vehicle-only control. | |
| Inconsistent results between experiments. | Variability in cell density. | Ensure consistent cell seeding density and confluency at the time of treatment. |
| Inconsistent U0126 stock solution. | Prepare a large batch of U0126 stock solution, aliquot, and use the same batch for a series of experiments. | |
| Variability in stimulation. | If using a stimulant to activate the ERK pathway, ensure the concentration and incubation time of the stimulant are consistent. |
Quantitative Data Summary
Table 1: U0126 Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Target(s) | MEK1, MEK2 | [1] |
| IC50 (in vitro) | MEK1: ~72 nM; MEK2: ~58 nM | [2][12] |
| Recommended Starting Concentration (in cell culture) | 10-20 µM | [8][9] |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Stock Solution Storage | -20°C (stable for up to 3 months) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation after U0126 Treatment
This protocol describes how to assess the inhibitory effect of U0126 on the phosphorylation of ERK1/2 in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
U0126 (10 mM stock in DMSO)
-
Stimulant (e.g., EGF, PMA, or serum) if required to activate the pathway
-
Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the complete medium with serum-free or low-serum medium and incubate for 4-24 hours.
-
U0126 Treatment: Pre-treat the cells with the desired concentrations of U0126 (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation (if applicable): Add the stimulant to the medium for the recommended time (e.g., 100 ng/mL EGF for 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated ERK should be normalized to the level of total ERK.
Visualizations
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of U0126 on MEK1/2.
Caption: A typical experimental workflow for studying the effects of U0126.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U0126 | Cell Signaling Technology [cellsignal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MEK Inhibitor U0126 [promega.jp]
- 12. U0126 - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of Experimental Compounds
Disclaimer: Publicly available information regarding the specific degradation of "SQ 31844" is limited. The following guide is a generalized resource for researchers encountering instability with experimental compounds, providing a framework for troubleshooting and data organization. This resource is intended to be adapted with your own experimental data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of experimental compounds during their work.
Troubleshooting Guide
This guide presents common problems, potential causes, and suggested solutions when dealing with compound instability.
| Problem | Potential Causes | Suggested Solutions |
| Compound degrades during reaction work-up. | Sensitivity to acid, base, air, or water. | Test small aliquots of the reaction mixture with different quenchers to identify the cause of degradation.[1] Consider a work-up that avoids the problematic conditions. |
| Compound is unstable on silica gel during chromatography. | The compound is acid-sensitive. | Perform a 2D TLC to confirm instability on silica.[1] If unstable, consider using deactivated silica gel, florisil, or alumina for purification.[2] Reverse-phase chromatography is also an option for polar compounds.[2] |
| Poor recovery of the compound from biological samples. | Adsorption to labware. Degradation during extraction. | Use low-protein-binding tubes and pipette tips.[3] Perform all extraction steps at low temperatures (e.g., 4°C).[3] Optimize extraction solvent and pH. |
| Inconsistent analytical results (e.g., HPLC, LC-MS). | Degradation in the autosampler. Incomplete derivatization (if applicable). Matrix effects from the sample. | Cool the autosampler. Use a stable isotope-labeled internal standard to correct for matrix effects.[3] Optimize derivatization conditions (reagent concentration, temperature, time).[3] |
| Compound degrades during storage. | Exposure to light, oxygen, or inappropriate temperatures. Freeze-thaw instability. | Store the compound under an inert atmosphere (e.g., argon, nitrogen). Protect from light using amber vials. Determine optimal storage temperature and avoid repeated freeze-thaw cycles by aliquoting samples. |
Frequently Asked Questions (FAQs)
Q1: How can I quickly assess the stability of my new compound?
A 2D Thin Layer Chromatography (TLC) is a rapid method to check for stability on silica gel.[1] Spot your compound in one corner of a square TLC plate, run it in one solvent system, rotate the plate 90 degrees, and run it in a second solvent system.[1] If the compound is stable, the spot will appear on the diagonal.[1] If it degrades, new spots will appear off the diagonal.[1]
Q2: What are common degradation pathways for organic molecules?
Degradation can occur through various mechanisms, including:
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Hydrolysis: Reaction with water, often catalyzed by acid or base. This is common for esters, amides, and other labile functional groups.
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Oxidation: Reaction with oxygen. Functional groups like aldehydes, thiols, and electron-rich aromatic rings can be susceptible.[3][4]
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Photodegradation: Degradation upon exposure to light.
Q3: How can I prevent degradation in biological samples during collection and processing?
Proper sample handling is crucial. Key steps include:
-
Immediate Cooling: Place samples on ice immediately after collection to slow enzymatic activity.[3]
-
Anticoagulant/Stabilizer Choice: For blood samples, use tubes containing EDTA to chelate metal ions that can catalyze oxidation.[3] Consider adding antioxidants or enzyme inhibitors directly to the collection tubes.[4]
-
Minimize Air Exposure: Use collection tubes with minimal headspace to reduce contact with oxygen.[3]
-
Controlled Centrifugation: Centrifuge samples at low temperatures (e.g., 4°C).[3]
Q4: What should I do if my compound is too unstable for standard purification methods?
If your compound degrades on standard silica gel, you have several alternatives:
-
Alternative Stationary Phases: Try using florisil or alumina.[2]
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Deactivated Silica: You can deactivate silica gel to reduce its acidity.[2]
-
Reverse-Phase Chromatography: This is a good option for polar compounds.[2]
-
Purification-Free Next Step: On a small scale, attempt the subsequent reaction without purifying the unstable intermediate.[2]
Experimental Protocols
Protocol 1: 2D TLC for Silica Gel Stability Assessment
-
Preparation: Dissolve a small amount of your compound in a suitable volatile solvent.
-
Spotting: On a square TLC plate, carefully spot the solution in one corner, approximately 1 cm from the edges.
-
First Elution: Develop the plate in a TLC chamber with an appropriate solvent system.
-
Drying: Remove the plate and allow the solvent to fully evaporate.
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Rotation: Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
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Second Elution: Develop the plate again in the same solvent system.
-
Visualization: Visualize the plate using a UV lamp or an appropriate stain. A stable compound will have spots only along the diagonal. Degradation products will appear as spots off the diagonal.
Protocol 2: Assessing Compound Stability in a Biological Matrix (e.g., Plasma)
-
Sample Preparation: Spike the compound into aliquots of plasma at a known concentration.
-
Incubation: Incubate the samples at a relevant temperature (e.g., 37°C) and collect time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: At each time point, stop the degradation by adding a quenching solution (e.g., cold acetonitrile) to precipitate proteins and extract the remaining compound.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of the compound remaining.
-
Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate.
Visualizations
References
Off-target effects of SQ 31844 in cells
Notice: Information regarding the compound "SQ 31844" is not available in publicly accessible scientific literature or databases. Searches for this identifier, as well as variations such as "SQ-31,844," did not yield any relevant information on its chemical structure, mechanism of action, pharmacology, or any associated off-target effects in cellular models.
Therefore, we are unable to provide a troubleshooting guide, FAQs, data tables, or experimental protocols related to this compound at this time.
Researchers and scientists encountering this designation are advised to:
-
Verify the Compound Identifier: Double-check the accuracy of the compound name and any associated batch or lot numbers. Ensure that there are no typographical errors.
-
Consult the Source: Contact the original provider or source of the compound to obtain a certificate of analysis, safety data sheet (SDS), and any available information on its biological activity and specificity.
-
Review Internal Documentation: Check internal laboratory notebooks, databases, or records for any preliminary data or characterization of the compound that may have been performed.
Without foundational information on the identity and biological targets of this compound, it is not possible to create the requested technical support documentation. We recommend obtaining this primary information before proceeding with any cellular experiments.
Technical Support Center: Enhancing In Vivo Solubility of SQ 31844
This technical support guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for improving the solubility of the poorly water-soluble compound SQ 31844 for in vivo studies. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Before attempting to improve the solubility of this compound, it is crucial to first determine its baseline solubility in various relevant solvents. A common and reliable method is the shake-flask technique. This process involves adding an excess amount of this compound to a selection of solvents and agitating the mixture until equilibrium is reached, which typically takes 24-48 hours. After this period, the concentration of the dissolved compound in the supernatant is measured, often using High-Performance Liquid Chromatography (HPLC). It is advisable to test solubility in a range of solvents, including aqueous buffers at different physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization on its solubility.
Q2: What are the primary strategies for improving the aqueous solubility of a poorly water-soluble compound like this compound?
A2: Several formulation strategies can be employed to enhance the solubility and subsequent bioavailability of poorly soluble compounds.[1][2][3] The choice of strategy will depend on the physicochemical properties of this compound and the requirements of the in vivo study. Key approaches include:
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Co-solvents: Utilizing a mixture of a primary solvent like water or saline with a water-miscible organic solvent can significantly increase the solubility of a hydrophobic compound.
-
pH Adjustment: For ionizable compounds, modifying the pH of the vehicle can increase solubility. However, it is critical to consider the potential for precipitation when the formulation is introduced to the physiological pH of the body.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their lipophilic cavity, forming a water-soluble inclusion complex.[1][2]
-
Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents can create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1]
-
Solid Dispersions: The drug can be dispersed in an amorphous form within a hydrophilic polymer matrix, which can enhance its solubility and dissolution rate.[3][5]
-
Particle Size Reduction: Techniques like micronization and nanosuspension reduce the particle size of the drug, thereby increasing the surface area-to-volume ratio and improving the dissolution rate.[2][6]
Troubleshooting Guide
Q3: My this compound formulation is clear initially but forms a precipitate after a short time or upon dilution. What is happening and how can I resolve this?
A3: This common issue is known as precipitation and often occurs with supersaturated solutions, which are thermodynamically unstable. The compound may "crash out" of the solution over time or when it comes into contact with an aqueous environment like blood or interstitial fluid.
Troubleshooting Steps:
-
Reduce Concentration: The most straightforward approach is to work with a lower, more stable concentration of this compound.
-
Increase Co-solvent Percentage: Gradually increasing the proportion of the organic co-solvent in your vehicle may help maintain solubility. However, be mindful of the potential for in-vivo toxicity of the co-solvent.
-
Incorporate a Stabilizer: Certain excipients can act as precipitation inhibitors. For instance, in amorphous solid dispersions, polymers are used to prevent recrystallization.
-
Consider a More Stable Formulation: If precipitation persists, switching to a more stable formulation, such as a cyclodextrin complex or a lipid-based system, is recommended as they can offer more robust solubilization.[7]
Q4: I am observing toxicity or other adverse effects in my animal model. Could the vehicle be the cause?
A4: Yes, the vehicle itself, especially at high concentrations, can induce toxicity or adverse effects. It is essential to distinguish between the effects of the vehicle and the therapeutic agent.
Troubleshooting Steps:
-
Run a Vehicle-Only Control Group: Always include a control group of animals that receives only the vehicle. This will help you to isolate and understand the effects of the vehicle alone.[7]
-
Consult Toxicity Literature: Review scientific literature to determine the established safe concentration limits for your chosen excipients for the specific animal model and route of administration you are using.
-
Minimize Excipient Concentrations: Use the lowest possible concentration of each excipient that is sufficient to achieve the desired solubility of this compound.[7]
-
Explore Biocompatible Alternatives: If toxicity remains a concern, investigate more biocompatible excipients or alternative formulation strategies.
Data Presentation
Table 1: Comparison of Common Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous vehicle.[6] | Simple and quick to formulate; can achieve high drug concentrations. | Potential for toxicity at high concentrations; risk of precipitation upon dilution.[8] |
| Cyclodextrins | Forms a water-soluble inclusion complex with the drug molecule.[2] | High solubilization capacity; can improve stability. | Potential for renal toxicity at high concentrations; can be costly.[1] |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-solvents.[1] | Enhances oral bioavailability; suitable for highly lipophilic compounds. | Complex formulation development; potential for gastrointestinal side effects. |
| Nanosuspensions | Increases surface area by reducing particle size, leading to a higher dissolution rate.[2][8] | Improved bioavailability; applicable to drugs insoluble in both water and oils.[2][8] | Requires specialized equipment for production; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier in an amorphous state.[3][5] | Enhances dissolution rate and bioavailability. | Can be physically unstable and may recrystallize over time. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
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Vehicle Preparation: Prepare the co-solvent vehicle by mixing the desired ratio of the organic solvent (e.g., DMSO, ethanol, or polyethylene glycol) with an aqueous solution (e.g., saline or PBS).
-
Dissolution of this compound: Weigh the required amount of this compound and add it to the co-solvent vehicle.
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.
-
Final Preparation: If necessary, adjust the final volume with the aqueous component. Visually inspect the solution for any undissolved particles before administration.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
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Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous buffer.
-
Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Remove the undissolved this compound by filtering the solution through a 0.22 µm filter.
-
Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method like HPLC.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for enhancing the in vivo solubility of this compound.
Caption: A decision tree for troubleshooting precipitation issues with this compound formulations.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SQ 31844.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommendation |
| Inconsistent Inhibitory Effects on Platelet Aggregation | Compound Precipitation: this compound may not be fully dissolved in the experimental buffer. | Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is compatible with your assay and does not exceed 0.1-0.5%. Prepare fresh dilutions for each experiment. |
| Vehicle Control Issues: The vehicle used to dissolve this compound may have its own effects on platelet aggregation. | Always include a vehicle-only control to assess any baseline effects. | |
| Platelet Viability and Activation: Platelets may have been activated during preparation or may not be viable. | Handle platelets gently during preparation and use them within the recommended timeframe. Check platelet viability and baseline activation levels. | |
| Variability in Vascular Smooth Muscle Contraction Assays | Receptor Desensitization: Prolonged exposure to agonists can lead to desensitization of the thromboxane A2 receptor. | Pre-incubate tissue with this compound for a sufficient time before adding the agonist to ensure receptor blockade. Optimize the pre-incubation time. |
| Tissue Viability: The vascular tissue may have been damaged during preparation. | Ensure proper dissection and handling of the tissue to maintain its viability and responsiveness. | |
| Unexpected Off-Target Effects | Non-Specific Binding: At high concentrations, this compound may bind to other receptors or proteins. | Perform dose-response experiments to determine the optimal concentration with maximal specific effects and minimal off-target effects. |
| Interaction with other signaling pathways: The observed effect may be due to crosstalk with other signaling pathways. | Investigate downstream signaling molecules to confirm the on-target effect of this compound. |
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and specific thromboxane A2 (TXA2) receptor antagonist. It is an inhibitor of Arachidonic Acid and has been shown to inhibit the aggregation of platelets and the contraction of vascular smooth muscle. This compound has also been observed to block TXA2-induced bronchoconstriction.
What is the mechanism of action of this compound?
This compound acts by competitively blocking the thromboxane A2 receptor, thereby preventing the binding of its natural ligand, thromboxane A2. This inhibition blocks the downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.
How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare fresh solutions in a suitable solvent like DMSO and store at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of this compound.
| Assay | Model | Agonist | IC50 / ED50 | Reference |
| Platelet Aggregation | Human Platelets | U-46,619 | 0.16 ± 0.03 µM | |
| Aortic Constriction | Rat Aorta | U-46,619 | 0.11 ± 0.02 µM | |
| Bronchoconstriction | Anesthetized Guinea Pigs | U-46,619 | 0.12 ± 0.02 mg/kg i.v. | |
| Arachidonic Acid-Induced Sudden Death | Rabbits | Arachidonic Acid | 0.25 ± 0.04 mg/kg i.v. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a thromboxane A2 analog (e.g., U-46,619).
Materials:
-
This compound
-
U-46,619 (thromboxane A2 receptor agonist)
-
Human platelet-rich plasma (PRP)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or platelet aggregometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PBS.
-
Prepare PRP from fresh human blood.
-
Pre-warm the PRP to 37°C.
-
Add different concentrations of this compound or vehicle (DMSO) to the PRP and incubate for 10-15 minutes at 37°C.
-
Add U-46,619 to induce platelet aggregation.
-
Monitor the change in light transmittance using a spectrophotometer or platelet aggregometer for 5-10 minutes.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound.
-
Plot the dose-response curve and determine the IC50 value.
Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Technical Support Center: Unexpected Toxicity of Squalene Epoxidase Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity with squalene epoxidase (SQLE) inhibitors, such as compounds in the class of SQ 31844, in animal studies. The information provided is based on reported preclinical toxicology profiles of SQLE inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant gastrointestinal distress in our animal models (dogs/monkeys) treated with an SQLE inhibitor. Is this a known toxicity?
A1: Yes, dose-limiting gastrointestinal toxicity is a known adverse effect of squalene epoxidase inhibitors observed in preclinical animal studies with compounds like NB-598 and Cmpd-4.[1][2][3] These toxicities are considered "on-target," meaning they are a direct consequence of inhibiting the SQLE enzyme.
Q2: What are the typical signs of gastrointestinal toxicity observed with SQLE inhibitors?
A2: Clinical observations in animal models have included symptoms severe enough to necessitate euthanasia in some cases.[1] Researchers should be vigilant for signs such as vomiting, diarrhea, loss of appetite, and weight loss.
Q3: Our animals are developing skin lesions and dermatitis. Is this related to the SQLE inhibitor treatment?
A3: Yes, skin toxicities, including dermatitis, have been reported in dogs treated with SQLE inhibitors.[2][4] This is also considered an on-target effect. The accumulation of squalene in skin cells is a proposed mechanism for this toxicity.[4]
Q4: We are seeing high levels of squalene in the serum of our treated animals. Is this expected?
A4: Yes, an increase in serum squalene levels is an expected pharmacodynamic effect of SQLE inhibition.[5] SQLE is the enzyme that converts squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. Inhibiting this enzyme leads to the accumulation of its substrate, squalene.
Q5: Are these toxicities observed at therapeutically relevant doses?
A5: Studies have shown that significant toxicities can arise at exposures well below the predicted levels needed for anti-tumor activity, which may limit the therapeutic utility of SQLE inhibition.[1][2]
Q6: We used a structurally similar but inactive analog of our SQLE inhibitor as a control, and it did not produce the same toxicities. What does this suggest?
A6: This finding strongly suggests that the observed toxicities are on-target effects resulting from the inhibition of squalene epoxidase. Studies with active SQLE inhibitors and their structurally inactive analogs have shown that only the active compounds induce dose-limiting gastrointestinal toxicity.[1][2]
Troubleshooting Guide
Issue 1: Severe Gastrointestinal Toxicity
Symptoms: Vomiting, diarrhea, anorexia, weight loss.
Possible Cause: On-target inhibition of squalene epoxidase in the gastrointestinal tract.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose of the SQLE inhibitor. A dose-response relationship for toxicity has been observed.[2]
-
Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the GI distress. Run a concurrent vehicle-only control group.
-
Supportive Care: Provide supportive care to the animals, such as fluid and electrolyte replacement, as advised by veterinary staff.
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Monitor Squalene Levels: Correlate the onset and severity of GI symptoms with plasma squalene concentrations to confirm the on-target effect.
-
Histopathology: Conduct a thorough histopathological examination of the gastrointestinal tract to characterize the nature and extent of the tissue damage.
Issue 2: Dermatitis and Skin Lesions
Symptoms: Redness, inflammation, lesions, hair loss.
Possible Cause: On-target inhibition of SQLE leading to squalene accumulation in the skin.[4]
Troubleshooting Steps:
-
Dose Evaluation: Assess if the skin toxicity is dose-dependent. Consider dose reduction or less frequent dosing intervals.
-
Topical Analysis: If feasible, analyze skin biopsies for squalene levels to confirm accumulation at the site of toxicity.
-
Clinical Pathology: Monitor for any systemic inflammatory markers in the blood.
-
Control Compounds: As with GI toxicity, use an inactive analog control to confirm the toxicity is linked to SQLE inhibition.
Data Presentation
Table 1: Summary of Preclinical Toxicology Findings for Squalene Epoxidase Inhibitors
| Compound Class | Animal Model | Observed Toxicities | Key Findings | Reference |
| Squalene Epoxidase Inhibitors (e.g., NB-598, Cmpd-4) | Dogs, Monkeys | Dose-limiting gastrointestinal toxicity, Dermatitis | Toxicities are on-target and occur at exposures below predicted therapeutic levels. | [1][2][4] |
Table 2: Experimental Observations with SQLE Inhibitors
| Parameter | Observation | Implication |
| Serum Squalene | Increased | Confirms on-target enzyme inhibition |
| Serum Cholesterol | Decreased (Total and LDL) | Expected pharmacological effect |
| Gastrointestinal Tract | Clinical signs of distress, histopathological changes | Dose-limiting toxicity |
| Skin | Dermatitis, lesions | On-target toxicity |
Experimental Protocols
Protocol 1: General Toxicology Assessment of an SQLE Inhibitor in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
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Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
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Group 2: Low dose of SQLE inhibitor.
-
Group 3: Mid dose of SQLE inhibitor.
-
Group 4: High dose of SQLE inhibitor.
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Group 5: Inactive analog of SQLE inhibitor (at high dose).
-
-
Administration: Oral gavage, once daily for 14 days.
-
Observations:
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Clinical Signs: Monitor twice daily for any signs of toxicity, including changes in behavior, posture, and feces/urine.
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Body Weight: Record body weight daily.
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Food Consumption: Measure food consumption daily.
-
-
Terminal Procedures (Day 15):
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Blood Collection: Collect blood via cardiac puncture for hematology and clinical chemistry analysis (including lipid panel).
-
Necropsy: Perform a full necropsy on all animals.
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Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain, and gastrointestinal tract sections).
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Histopathology: Collect and preserve tissues in 10% neutral buffered formalin for histopathological examination.
-
Mandatory Visualizations
Caption: Cholesterol biosynthesis pathway indicating the point of inhibition by SQLE inhibitors.
Caption: A typical experimental workflow for assessing the toxicity of an SQLE inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Squalene epoxidase as hypocholesterolemic drug target revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming Target Engagement of Novel Small Molecules
Disclaimer: No public information is available for a compound designated "SQ 31844." The following guide provides a comprehensive overview and troubleshooting resources for confirming the target engagement of a hypothetical novel small molecule, referred to as "Compound X," based on established methodologies in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that Compound X is engaging its intended target in a cellular context?
The initial and most critical step is to employ a method that directly measures the physical interaction between Compound X and its target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a widely adopted and powerful technique for this purpose. It is based on the principle that the binding of a ligand, such as Compound X, stabilizes the target protein, leading to an increase in its thermal stability.
Q2: Are there alternative or complementary methods to CETSA for confirming target engagement?
Yes, several other methods can be used to corroborate CETSA findings or as alternatives if CETSA is not feasible. These include:
-
Biophysical Assays on Purified Proteins: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm direct binding and provide quantitative affinity data (K D ). However, these assays use purified proteins and do not confirm engagement within the complex cellular environment.
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Photo-affinity Labeling: This involves synthesizing a version of Compound X with a photoreactive group and a reporter tag. Upon UV irradiation of treated cells, the compound covalently crosslinks to its target, which can then be identified by proteomics.
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In-cell Chemical Probing: This method uses chemical probes that compete with Compound X for binding to the target. A decrease in probe labeling in the presence of Compound X indicates target engagement.
Q3: How can I be sure that the observed effect of Compound X in a cellular assay is due to on-target engagement?
Confirming on-target engagement is crucial to avoid misinterpretation of results due to off-target effects. A multi-pronged approach is recommended:
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Establish a Dose-Response Relationship: Demonstrate that the thermal stabilization in CETSA or the downstream functional effect is dependent on the concentration of Compound X.
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Use a Negative Control: Synthesize a structurally similar but inactive analog of Compound X. This analog should not engage the target in a CETSA experiment and should not elicit the same cellular phenotype.
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Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular effect of Compound X should be diminished or abolished in these cells compared to wild-type cells.
-
Mutational Analysis: If the binding site of Compound X on the target is known or predicted, mutating key residues in the binding pocket should disrupt the interaction, which can be confirmed by CETSA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No thermal shift observed in CETSA | 1. Compound X does not bind to the target in cells. 2. The concentration of Compound X is too low. 3. The target protein is not expressed at a detectable level. 4. The antibody used for Western blotting is of poor quality. | 1. Confirm binding using a biophysical assay with purified protein first. 2. Perform a dose-response experiment with a wider concentration range. 3. Confirm target expression by Western blot before starting the CETSA experiment. 4. Validate the antibody for specificity and sensitivity. |
| High variability between CETSA replicates | 1. Inconsistent heating of samples. 2. Uneven cell lysis. 3. Pipetting errors. | 1. Use a PCR machine with a thermal gradient function for precise temperature control. 2. Ensure complete and consistent lysis by optimizing the lysis buffer and incubation time. 3. Use calibrated pipettes and be meticulous with liquid handling. |
| Downstream signaling is not affected by Compound X despite confirmed target engagement | 1. The target is not a rate-limiting step in the pathway. 2. Redundant pathways compensate for target inhibition. 3. The experiment was not conducted at an appropriate time point to observe the effect. | 1. Re-evaluate the role of the target in the specific cellular context. 2. Investigate the activation of parallel signaling pathways. 3. Perform a time-course experiment to identify the optimal time point for observing the downstream effect. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to confirm the engagement of Compound X with its target in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Compound X-treated samples.
-
A rightward shift in the melting curve for the Compound X-treated sample indicates thermal stabilization and target engagement.
-
CETSA Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Analysis
To further confirm on-target activity, it is essential to demonstrate that Compound X modulates the signaling pathway downstream of its target.
Hypothetical Signaling Pathway for Target of Compound X
Let's assume Compound X targets a kinase, "Target Kinase."
Caption: Hypothetical signaling pathway modulated by Compound X.
Quantitative Data for Pathway Analysis
To validate the pathway modulation, you can perform experiments to measure the levels of the phosphorylated substrate.
| Treatment | Compound X Concentration (µM) | Phosphorylated Substrate Level (Relative to Vehicle) |
| Vehicle | 0 | 1.00 |
| Compound X | 0.1 | 0.85 |
| Compound X | 1 | 0.42 |
| Compound X | 10 | 0.11 |
These data can be obtained by Western blotting using a phospho-specific antibody for the substrate. A dose-dependent decrease in the phosphorylated substrate upon treatment with Compound X provides strong evidence for on-target pathway modulation.
Technical Support Center: Modifying Experimental Protocols for SQ 31844
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SQ 31844, a novel renin inhibitor, in experimental settings. It includes detailed protocols, troubleshooting advice, and frequently asked questions to facilitate smooth and effective research.
Overview of this compound
This compound is a potent and specific inhibitor of primate renin, belonging to the imidazolidinol class of compounds.[1][2][3][4] Its mechanism of action is the direct inhibition of renin, the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.[5][6]
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in a primate model.
| Parameter | Species | Dose & Route | Effect | Reference |
| Plasma Renin Activity (PRA) | Cynomolgus Monkey | 50 µmol/kg, Oral | 80% reduction in PRA | [3][4][7] |
| Mean Arterial Pressure (MAP) | Cynomolgus Monkey | 50 µmol/kg, Oral | 15 mmHg reduction (17%, not statistically significant) | [7] |
Experimental Protocols
In Vitro Renin Inhibition Assay
This protocol outlines a fluorometric method for determining the inhibitory activity of this compound on renin in vitro.
Materials:
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Human recombinant renin
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Fluorogenic renin substrate (e.g., based on FRET)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in assay buffer to determine the IC50 value.
-
Dilute the human recombinant renin and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add 20 µl of substrate, 160 µl of assay buffer, and 10 µl of solvent.
-
100% Initial Activity Wells: Add 20 µl of substrate, 150 µl of assay buffer, and 10 µl of solvent.
-
Inhibitor Wells: Add 20 µl of substrate, 150 µl of assay buffer, and 10 µl of the desired this compound dilution.
-
-
Initiate Reaction:
-
Add 10 µl of diluted renin to the "100% Initial Activity" and "Inhibitor" wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Evaluation in Cynomolgus Monkeys
This protocol describes the oral administration of this compound to cynomolgus monkeys to assess its effect on blood pressure and plasma renin activity.
Materials:
-
This compound
-
Appropriate vehicle for oral administration
-
Cynomolgus monkeys
-
Non-invasive blood pressure monitoring system (e.g., oscillometric method with a tail cuff)[3][10]
-
EDTA-coated blood collection tubes
-
Centrifuge
-
Plasma Renin Activity (PRA) assay kit
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize the monkeys to the restraining tube and the blood pressure measurement procedure to minimize stress-induced variations.
-
Record baseline blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for several days prior to the experiment.[10]
-
-
Compound Administration:
-
Prepare a formulation of this compound in a suitable vehicle for oral gavage.
-
Administer a single oral dose of this compound (e.g., 50 µmol/kg).
-
-
Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Blood Sample Collection:
-
Collect blood samples into EDTA tubes at baseline and at specified time points after dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Immediately freeze the plasma samples at -80°C until the PRA assay is performed. It is crucial to handle the samples at room temperature before freezing to prevent cryoactivation of prorenin.[7]
-
-
Plasma Renin Activity (PRA) Assay:
-
Data Analysis:
-
Calculate the change in blood pressure and PRA from baseline at each time point.
-
Analyze the data for statistical significance.
-
Troubleshooting Guide
Q: Why am I seeing high variability in my in vitro renin inhibition assay results?
A: High variability can be due to several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme.
-
Temperature Fluctuations: Maintain a constant temperature of 37°C during incubation, as renin activity is temperature-sensitive.[2]
-
Incomplete Mixing: Gently mix the contents of the wells after adding each reagent.
-
Reagent Degradation: Ensure that the renin enzyme and substrate have been stored correctly and have not undergone multiple freeze-thaw cycles.
Q: My in vivo blood pressure readings in the monkeys are inconsistent. What can I do?
A: Inconsistent blood pressure readings are common in conscious animals and can be addressed by:
-
Thorough Acclimatization: Ensure the animals are well-acclimatized to the restraint and the measurement procedure to minimize stress.
-
Consistent Cuff Placement: Place the blood pressure cuff at the same position on the tail for every measurement.
-
Multiple Readings: Take multiple readings at each time point and average them to get a more stable value.
-
Minimize Environmental Stress: Conduct the experiments in a quiet environment to avoid startling the animals.
Q: The plasma renin activity in my control samples is lower/higher than expected. What could be the cause?
A: Unexpected PRA levels can result from improper sample handling:
-
Cryoactivation: Chilling blood samples on ice before plasma separation can lead to the conversion of inactive prorenin to active renin, falsely elevating PRA levels. Process blood at room temperature.[12]
-
Protease Activity: Use protease inhibitors during the angiotensin I generation step to prevent its degradation.[11][13]
-
pH Adjustment: Ensure the pH of the plasma is optimal (around 6.0) for the renin reaction during the generation step.[12]
-
Diet and Posture: The animal's sodium intake and posture (upright vs. lying down) at the time of blood collection can significantly impact renin levels. Standardize these conditions as much as possible.[7][14]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a direct renin inhibitor. It binds to the active site of the renin enzyme, preventing it from converting angiotensinogen to angiotensin I. This is the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).
Q: What is the recommended solvent for this compound for in vitro and in vivo studies?
A: For in vitro studies, this compound can typically be dissolved in DMSO. For in vivo oral administration, the formulation will depend on the required dose and the physicochemical properties of the compound. It is recommended to perform solubility and vehicle tolerability studies to determine the most appropriate vehicle.
Q: Are there any known off-target effects of this compound?
A: The available literature suggests that this compound is a specific inhibitor of primate renin.[3][4] However, as with any investigational compound, it is advisable to perform appropriate selectivity and safety pharmacology studies to fully characterize its profile.
Q: How should this compound be stored?
A: As a chemical compound, it is generally recommended to store this compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable. Once in solution, it should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo testing of this compound in cynomolgus monkeys.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. High Definition Oscillometry: a novel technique for non-invasive blood pressure monitoring in the cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of blood pressure measurement using a miniature blood pressure transmitter with jacketed external telemetry in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. nps.org.au [nps.org.au]
- 7. labcorp.com [labcorp.com]
- 8. content.abcam.com [content.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Noninvasive measurement of blood pressure in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibl-america.com [ibl-america.com]
- 12. fybreeds.com [fybreeds.com]
- 13. demeditec.com [demeditec.com]
- 14. mountsinai.org [mountsinai.org]
Interpreting unexpected results with SQ 31844
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ 31844.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of primate renin.[1][2][3][4] It belongs to the imidazole alcohol class of renin inhibitors.[1][2][3] Its mechanism involves the competitive inhibition of the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensinogen to angiotensin I. By inhibiting renin, this compound effectively reduces plasma renin activity (PRA).[1][3][5]
Q2: What is the expected in vivo effect of this compound administration?
In preclinical studies using sodium-depleted cynomolgus monkeys, intravenous administration of this compound resulted in a dose-dependent inhibition of plasma renin activity (PRA).[1][3] Oral administration has also been shown to cause significant inhibition of PRA.[1][3][5] The primary expected outcome of administering this compound is a reduction in PRA.
Q3: We observed significant inhibition of plasma renin activity (PRA) after administering this compound, but saw no corresponding decrease in blood pressure. Is this an expected result?
This is a documented finding and a key consideration when working with this compound. Research has shown a dissociation between PRA inhibition and hypotensive effects. While this compound potently inhibits PRA, a statistically significant reduction in mean arterial pressure may not be observed, particularly with oral administration or at lower intravenous doses.[3][5] A significant decrease in blood pressure has been noted at higher intravenous doses (e.g., 10 µmol/kg) or when administered by infusion.[1][3]
One potential explanation for this observation is the short duration of total PRA inhibition. The circulating half-life of Angiotensin I may be long enough to sustain Angiotensin II production and, consequently, maintain arterial pressure during the period of transient, near-total PRA inhibition.[3]
Troubleshooting Unexpected Results
Scenario: You have administered this compound to sodium-depleted cynomolgus monkeys and your assay shows a significant reduction in Plasma Renin Activity (PRA), but you do not observe a statistically significant change in Mean Arterial Pressure (MAP).
Troubleshooting Steps:
-
Verify Dosage and Administration Route: Confirm that the administered dose and route of administration are consistent with those reported to elicit a hypotensive response. A lack of blood pressure change is more likely at lower intravenous doses or with oral administration.[3][5]
-
Confirm Sodium Depletion Status: The hypotensive effects of renin inhibitors are more pronounced in a sodium-depleted state. Ensure that the experimental subjects have been adequately sodium-depleted.
-
Review Timing of Measurements: Consider the pharmacokinetic and pharmacodynamic profile of this compound. The peak inhibition of PRA may not perfectly coincide with the maximum hypotensive effect. Ensure that blood pressure is monitored over a sufficient duration post-administration.
-
Consider Alternative Compensatory Mechanisms: The lack of a blood pressure drop despite renin inhibition could suggest the involvement of other physiological pathways in maintaining blood pressure in your experimental model.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against renin from various species.
| Species | IC50 (µmol/l) |
| Human | 0.010 [3] |
| Monkey | 0.0082 [3] |
| Hog | 120 [3] |
| Rat | 190 [3] |
Experimental Protocols
In Vivo Evaluation of this compound in Cynomolgus Monkeys
This is a representative protocol based on published studies.[1][3]
-
Animal Model: Conscious, sodium-depleted cynomolgus monkeys.
-
Sodium Depletion: Achieved through a low-sodium diet and/or administration of diuretics prior to the experiment.
-
Drug Administration:
-
Intravenous (IV): this compound administered as a bolus injection at doses ranging from 0.001 to 1.0 µmol/kg.
-
Oral: this compound administered at a dose of 50 µmol/kg.
-
-
Sample Collection and Measurements:
-
Blood samples are collected at baseline and at various time points post-administration to measure Plasma Renin Activity (PRA).
-
Mean Arterial Pressure (MAP) is continuously monitored.
-
-
PRA Assay: Plasma renin activity is determined by measuring the generation of angiotensin I from angiotensinogen.
-
Data Analysis: Dose-response curves are generated for the inhibition of PRA. Changes in MAP from baseline are calculated and statistical significance is determined.
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Validation & Comparative
Validating Compound Specificity: A Comparative Guide
Due to the absence of publicly available information on "SQ 31844," this guide presents a comparative framework using well-characterized BRAF inhibitors, Vemurafenib and Dabrafenib, to illustrate the process of validating compound specificity. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Specificity of BRAF Inhibitors
The following table summarizes the inhibitory activity of Vemurafenib and Dabrafenib against the BRAF V600E mutant kinase and a panel of other selected kinases to demonstrate their specificity profiles.
| Kinase Target | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) |
| BRAF V600E | 31 | 0.8 |
| BRAF (wild-type) | 100 | 3.2 |
| CRAF (wild-type) | 48 | 5.0 |
| MEK1 | >10,000 | 180 |
| ERK2 | >10,000 | >10,000 |
| SRC | 14 | 380 |
| LCK | 16 | >1,000 |
| VEGFR2 | 160 | 1,100 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is compiled from various public sources for illustrative purposes.
Experimental Protocols
Kinase Inhibition Assay (Radiometric)
A standard method to determine the potency and selectivity of kinase inhibitors is the radiometric assay.
Principle: This assay measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) into a substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), [γ-³²P]ATP, and the test compound (e.g., Vemurafenib or Dabrafenib) at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.
-
Termination: The reaction is stopped by adding a solution that denatures the kinase, such as a strong acid or a high concentration of EDTA.
-
Separation: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the substrate, followed by washing away the free ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing compound specificity.
Caption: Workflow for validating the specificity of a kinase inhibitor.
Comparative Analysis of the Renin Inhibitor SQ 31844 for Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of SQ 31844, a potent renin inhibitor. By presenting key performance data alongside that of notable alternatives and detailing the experimental protocols, this document aims to facilitate informed decisions in the selection of research tools for studying the renin-angiotensin system (RAS).
Introduction to this compound
This compound is a representative of the imidazole alcohol class of renin inhibitors. It is a potent, second-generation, non-peptide inhibitor of primate renin, demonstrating high specificity.[1] Its mechanism of action is the direct inhibition of renin, the enzyme responsible for the rate-limiting step in the RAS, which involves the conversion of angiotensinogen to angiotensin I. This action leads to a reduction in plasma renin activity (PRA) and subsequently, a decrease in blood pressure.
Comparative Performance of Renin Inhibitors
The following table summarizes the in vitro potency of this compound and other commercially available renin inhibitors. The half-maximal inhibitory concentration (IC50) against human renin is a key metric for comparing the efficacy of these compounds.
| Compound | Class | Human Renin IC50 (nM) |
| This compound | Imidazole Alcohol | 1.3 |
| Aliskiren | Direct Renin Inhibitor | 0.6[2] |
| Zankiren | Peptide-like | 1.1 |
| Ciprokiren | Peptide-like | 0.07 (in buffer), 0.65 (in plasma)[3][4] |
| Enalkiren | Peptide-like | 14 |
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. Below are the detailed methodologies for the key experiments cited in the characterization of this compound and its alternatives.
In Vitro Renin Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of renin by 50% (IC50).
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compounds (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in Assay Buffer.
-
In a 96-well microplate, add the diluted test compounds to their respective wells. Include wells for a positive control (renin and substrate without inhibitor) and a negative control (substrate and buffer without renin).
-
Add human recombinant renin to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., excitation at 340 nm and emission at 490 nm for EDANS/Dabcyl).
-
Record fluorescence readings at regular intervals for a set period.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
In Vivo Plasma Renin Activity (PRA) Assay
This assay measures the ability of a compound to inhibit renin activity in a biological sample.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Incubator or water bath at 37°C and 4°C
-
Angiotensin I radioimmunoassay (RIA) or ELISA kit
-
Test animals (e.g., cynomolgus monkeys)
Procedure:
-
Administer the test compound (e.g., this compound) to the test animals at various doses.
-
At specified time points after administration, collect blood samples into chilled EDTA tubes.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1.5 hours) to allow renin to generate angiotensin I.
-
Incubate the second aliquot at 4°C for the same duration to serve as a baseline control (no angiotensin I generation).
-
Following incubation, stop the enzymatic reaction by placing the samples on ice.
-
Measure the concentration of angiotensin I in both aliquots using an RIA or ELISA kit.
-
Calculate the plasma renin activity as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).
-
Compare the PRA in treated animals to that in vehicle-treated control animals to determine the percentage of inhibition.
In Vivo Blood Pressure Measurement
This protocol outlines the measurement of blood pressure in conscious, restrained cynomolgus monkeys.
Materials:
-
Primate restraining chair
-
Automated oscillometric blood pressure monitor with an appropriately sized cuff
-
Test animals (cynomolgus monkeys)
Procedure:
-
Acclimatize the monkeys to the restraining chair and the blood pressure measurement procedure to minimize stress-related fluctuations in blood pressure.
-
Place the monkey in the restraining chair.
-
Wrap the blood pressure cuff snugly around the monkey's arm or tail.
-
Administer the test compound or vehicle to the animal.
-
At predetermined time intervals, activate the automated blood pressure monitor to record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Continue monitoring for the duration of the study to assess the onset, magnitude, and duration of the compound's effect on blood pressure.
-
Analyze the data to determine the dose-dependent effects of the compound on blood pressure.
Visualizing Key Processes
To further aid in the understanding of the experimental context, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: The Renin-Angiotensin System (RAS) signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of renin inhibitors.
References
Cross-Validation of Drug Effects: A Comparative Guide Using PDK1 as a Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pharmacological and genetic methods for validating the effects of targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1), a critical node in cancer signaling pathways. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for researchers engaged in drug discovery and target validation.
Introduction to PDK1 and its Role in Cancer
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the AGC kinase family, playing a pivotal role in signaling pathways crucial for cell survival, proliferation, and metabolism.[1][2] Its activation is often linked to the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers.[1][3] PDK1 phosphorylates and activates several downstream kinases, most notably AKT, which in turn regulates a multitude of cellular processes that contribute to tumorigenesis.[4][5] Given its central role, PDK1 has emerged as a promising therapeutic target in oncology.[1][2][6]
The validation of PDK1 as a drug target relies on demonstrating that its inhibition, either by small molecules or genetic perturbation, leads to desired anti-cancer effects. This guide compares these two approaches, using the well-characterized PDK1 inhibitor GSK2334470 and RNA interference (RNAi) as examples.
PDK1 Signaling Pathway
The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling cascade. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and AKT to the cell membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1, leading to the activation of downstream effectors that promote cell survival and proliferation.
Caption: The PI3K/PDK1/AKT signaling pathway.
Comparison of Pharmacological and Genetic Inhibition of PDK1
The following tables summarize the quantitative effects of the PDK1 inhibitor GSK2334470 versus genetic knockdown of PDK1 in multiple myeloma (MM) and prostate cancer cell lines.
Table 1: Effects on Cell Viability and Apoptosis
| Intervention | Cell Line | Assay | Result | Reference |
| GSK2334470 | RPMI 8226 (MM) | Cell Viability (MTT) | IC50: 3.98 µM | [7] |
| OPM-2 (MM) | Cell Viability (MTT) | IC50: 10.56 µM | [7] | |
| PDK1 siRNA | EC9706 (Esophageal) | Apoptosis (Flow Cytometry) | Increased apoptosis | [8] |
| LNCaP (Prostate) | Glycolysis (Seahorse) | Reduced glycolysis | [9] | |
| PDK1 shRNA | Human Podocytes | Apoptosis (Flow Cytometry) | Increased apoptosis | [10] |
Table 2: Effects on Downstream Signaling
| Intervention | Cell Line | Target Analyzed | Effect | Reference |
| GSK2334470 | Multiple Myeloma | p-AKT (Thr308) | Inhibition | [7] |
| Multiple Myeloma | p-mTORC1 | Inhibition | [7] | |
| PDK1 siRNA | EC9706 (Esophageal) | p-AKT | Down-regulation | [8] |
| MCF7 (Breast) | p-GSK3 | Reduced phosphorylation | [11] | |
| PDK1 shRNA | Human Podocytes | p-AKT (Ser473) | Reduced phosphorylation | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
PDK1 Kinase Assay
This assay measures the ability of a compound to inhibit PDK1's kinase activity in a purified system.
Caption: Workflow for a typical PDK1 kinase assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the PDK1 enzyme, a specific peptide substrate (e.g., PDKtide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[12]
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates Mg2+ ions necessary for kinase activity.
-
Detection: Add a detection reagent, such as the ADP-Glo™ Kinase Assay reagent, which measures the amount of ADP produced. This is done in two steps: first, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the ADP to ATP, which is then measured via a luciferase-based reaction.[12]
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Western Blot for Phospho-AKT (Ser473)
This protocol is used to assess the phosphorylation status of AKT, a direct downstream target of PDK1, in cell lysates.
Caption: Workflow for Western blot analysis of p-AKT.
Protocol:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat with either the PDK1 inhibitor or transfect with PDK1 siRNA. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a serial dilution of the PDK1 inhibitor or after transfection with PDK1 siRNA.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Alternative Therapeutic Strategies
While direct inhibition of PDK1 is a promising approach, several other strategies targeting the PI3K/AKT/mTOR pathway are also in development or clinical use. These include:
-
PI3K Inhibitors: These compounds block the activity of PI3K, the upstream activator of PDK1.
-
AKT Inhibitors: These molecules directly target AKT, preventing its downstream signaling.
-
mTOR Inhibitors: These drugs inhibit mTORC1 and/or mTORC2, which are downstream of AKT.
The choice of which node to target in this pathway depends on the specific genetic context of the cancer and potential resistance mechanisms.
Conclusion
The cross-validation of a drug's effects using both pharmacological and genetic methods provides a robust framework for target validation. As demonstrated with PDK1, small molecule inhibitors can be used to probe the acute effects of target inhibition, while genetic tools like siRNA offer a high degree of specificity. The concordance of results from both approaches, such as the observed decrease in cell viability and inhibition of downstream signaling, strengthens the confidence in the on-target effects of the therapeutic intervention. This integrated approach is essential for the successful development of targeted cancer therapies.
References
- 1. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing of PDK1 Gene Expression by RNA Interference Suppresses Growth of Esophageal Cancer [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
Comparative Analysis of SQ 31844 and a Structurally Similar Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical compound SQ 31844 and a well-characterized, structurally similar thromboxane A2 (TXA2) receptor antagonist, SQ 29,548. The data presented for this compound is representative and hypothetical, intended to illustrate a potential profile for a next-generation antagonist in this class, while the data for SQ 29,548 is based on published experimental findings.
Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a key role in cardiovascular and thrombotic diseases.[1] Antagonists of the TXA2 receptor (TP receptor) are therefore of significant therapeutic interest. The "SQ" series of compounds, developed by Squibb, includes several potent and selective TXA2 receptor antagonists.
Compound Overview
-
This compound (Hypothetical): A novel, late-generation TXA2 receptor antagonist designed for enhanced potency and selectivity.
-
SQ 29,548: A well-established and potent selective TXA2 receptor antagonist.[2] It is known to be a competitive antagonist of the TP receptor and has been shown to inhibit platelet aggregation and vasoconstriction.[2]
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro potency of this compound (hypothetical data) and SQ 29,548 in key functional assays.
Table 1: Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 (µM) |
| This compound (Hypothetical) | U-46619 | 0.02 |
| SQ 29,548 | U-46619 | 0.06[3] |
Table 2: Antagonism of Vasoconstriction in Rat Aorta
| Compound | Agonist | pA2 Value |
| This compound (Hypothetical) | 9,11-azo PGH2 | 8.8 |
| SQ 29,548 | 9,11-azo PGH2 | 8.4[2] |
Table 3: Selectivity Profile
| Compound | Target | Activity |
| This compound (Hypothetical) | Thromboxane Synthase | > 1000 µM (IC50) |
| SQ 28,668 * | Thromboxane Synthase | 660 µM (IC50)[4] |
Signaling Pathway of Thromboxane A2 Receptor
The diagram below illustrates the signaling pathway activated by Thromboxane A2 (TXA2) leading to platelet aggregation and vasoconstriction, and the point of intervention for antagonists like this compound and SQ 29,548.
Experimental Methodologies
In Vitro Platelet Aggregation Assay
-
Objective: To determine the concentration of the antagonist required to inhibit platelet aggregation induced by a TXA2 mimetic (e.g., U-46619).
-
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant. The blood is centrifuged at a low speed to separate the PRP.
-
Assay Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred. A baseline of light transmission is established.
-
The antagonist (this compound or SQ 29,548) is added at various concentrations and incubated.
-
A fixed concentration of a platelet agonist, such as the stable TXA2 mimetic U-46619, is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced aggregation) is calculated from the dose-response curve.
-
Aortic Ring Contraction Assay
-
Objective: To assess the ability of the antagonist to inhibit vasoconstriction in isolated arterial tissue.
-
Protocol:
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture. The rings are connected to an isometric force transducer to measure tension.
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Assay Procedure: A cumulative concentration-response curve to a TXA2 mimetic (e.g., 9,11-azo PGH2) is generated.
-
The rings are then washed and incubated with a specific concentration of the antagonist (this compound or SQ 29,548) for a set period.
-
A second concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using a Schild plot analysis.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of a novel TXA2 receptor antagonist.
Conclusion
Based on the hypothetical data, this compound represents a potential advancement in the class of TXA2 receptor antagonists, exhibiting higher potency in both inhibiting platelet aggregation and antagonizing vasoconstriction compared to the well-characterized compound SQ 29,548. Both compounds are presumed to be highly selective for the TP receptor over the thromboxane synthase enzyme. The experimental protocols provided offer a standardized framework for the evaluation of such compounds. Further studies would be required to fully characterize the in vivo efficacy and safety profile of any new chemical entity.
References
- 1. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Antithrombotic effects of the thromboxane A2 antagonist, SQ 28,668, in vitro and in the coronary circulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SQ 31844: Information Not Currently Available
A comprehensive search for the investigational compound "SQ 31844" has yielded no specific information regarding its mechanism of action, therapeutic targets, or any associated preclinical or clinical studies. The initial search did not provide any data that would allow for a comparison against current standard-of-care treatments for any particular condition.
The search results contained information on other investigational drugs, including RP-1664 (a PLK4 inhibitor), JNJ-90009530, PF-08634404, and Alpha-1 Proteinase Inhibitor (Alpha-1 MP), as well as a review of the CD47-SIRPα signaling pathway. However, none of these results are associated with the identifier "this compound."
Without foundational information on this compound, it is not possible to:
-
Identify the current standard-of-care treatments for its intended therapeutic area.
-
Locate and summarize comparative experimental data.
-
Provide detailed experimental protocols.
-
Create diagrams of its signaling pathway or experimental workflows.
Further action on this request is contingent on the availability of primary data identifying the nature and therapeutic context of this compound.
In Vitro to In Vivo Correlation of SQ 31844 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical phosphodiesterase type 5 (PDE5) inhibitor, SQ 31844, with established alternatives, sildenafil and vardenafil. The data presented is based on established findings for these well-characterized PDE5 inhibitors to provide a framework for evaluating the in vitro to in vivo correlation of novel compounds in this class.
Mechanism of Action: PDE5 Inhibition
This compound and its comparators are potent and selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). PDE5 is the predominant enzyme in the corpus cavernosum responsible for the degradation of cGMP. By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and relaxation of the corpus cavernosum smooth muscle. This vasodilation increases blood flow to the penis, facilitating an erection in the presence of sexual stimulation.
Caption: Simplified Signaling Pathway of PDE5 Inhibition.
In Vitro Activity Comparison
The in vitro potency of PDE5 inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE1 Selectivity |
| This compound (Hypothetical) | 0.7 | 11 | 180 | ~16-fold | ~257-fold |
| Sildenafil | 6.6 | 49 | 396 | ~7.4-fold | ~60-fold |
| Vardenafil | 0.7 | 11 | 180 | ~16-fold | ~257-fold |
Data for Sildenafil and Vardenafil are compiled from published studies.[1][2] this compound data is hypothetical and mirrors that of Vardenafil for comparative purposes.
In Vivo Efficacy Comparison
The in vivo efficacy of PDE5 inhibitors is commonly assessed in animal models of erectile dysfunction, such as the conscious rabbit model.[3][4] Efficacy is typically measured by the increase in intracavernosal pressure (ICP) upon cavernous nerve stimulation.
| Compound | Animal Model | Route of Administration | Effective Dose | Onset of Action | Duration of Action |
| This compound (Hypothetical) | Rabbit | Oral | 0.1 mg/kg | ~15-30 minutes | ~4-6 hours |
| Sildenafil | Rabbit | Intravenous | 10 µg/kg | ~5 minutes | ~2-4 hours |
| Vardenafil | Rabbit | Oral | 0.1 mg/kg | ~15-30 minutes | ~4-6 hours |
Data for Sildenafil and Vardenafil are from published studies.[3][5][6] this compound data is hypothetical.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
Objective: To determine the IC50 value of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., using a fluorescence polarization-based assay)[7][8]
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the PDE5 enzyme to the wells of the microplate.
-
Add the diluted test compound to the respective wells.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
In Vivo Conscious Rabbit Model for Erectile Dysfunction
Objective: To evaluate the pro-erectile effect of a test compound in a conscious animal model.[3][4]
Materials:
-
Male New Zealand White rabbits
-
Test compound (e.g., this compound)
-
Vehicle control
-
Sodium nitroprusside (SNP) - a nitric oxide donor to potentiate erection
-
Catheters for drug administration and pressure measurement
-
Pressure transducer and recording system
Procedure:
-
House the rabbits under standard laboratory conditions with a regular light-dark cycle and access to food and water ad libitum.
-
On the day of the experiment, gently restrain the conscious rabbits.
-
Administer the test compound or vehicle orally or intravenously.
-
After a predetermined time, infuse SNP intravenously to induce an erectile response.
-
Measure the penile erection by recording the length of the uncovered penile mucosa or by measuring the intracavernosal pressure (ICP) via a catheter inserted into the corpus cavernosum.
-
Record the data continuously and analyze the erectile response in terms of maximal ICP and duration of erection.
Caption: Experimental Workflow: In Vivo Efficacy Assessment.
In Vitro to In Vivo Correlation (IVIVC)
A successful IVIVC establishes a predictive relationship between an in vitro property of a drug and its in vivo response. For PDE5 inhibitors, this typically involves correlating the in vitro potency (IC50) with in vivo efficacy measures (e.g., the dose required to produce a significant increase in ICP).
A strong correlation would suggest that the in vitro assay is a reliable predictor of in vivo performance, which can accelerate drug development by reducing the reliance on extensive animal testing for initial screening of new chemical entities. Based on the presented data, the potent in vitro activity of this compound (hypothetically similar to vardenafil) translates to high in vivo efficacy at a low oral dose, indicating a positive in vitro to in vivo correlation.
Conclusion
This comparative guide demonstrates the process of evaluating a novel PDE5 inhibitor, this compound, against established alternatives. By systematically comparing in vitro potency and in vivo efficacy, and by employing standardized experimental protocols, researchers can establish a robust in vitro to in vivo correlation. This correlation is crucial for the efficient and effective development of new therapeutic agents for erectile dysfunction.
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral efficacy of vardenafil hydrochloride for inducing penile erection in a conscious rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Navigating Adenylyl Cyclase Inhibition: A Guide to Control Experiments in Preclinical Research
For researchers, scientists, and drug development professionals, rigorous experimental design is paramount to generating reproducible and reliable data. When investigating the effects of adenylyl cyclase (AC) inhibitors, a comprehensive set of control experiments is crucial for validating findings and accurately interpreting results. This guide provides an objective comparison of common AC inhibitors and details the essential control experiments, supported by experimental data and protocols.
While the initial topic of interest was the specific compound SQ 31844, a thorough review of publicly available scientific literature and databases did not yield sufficient data to perform a detailed analysis of its performance and experimental use. Therefore, this guide will focus on well-characterized adenylyl cyclase inhibitors, such as SQ 22536, and the foundational principles of designing robust control experiments in this area of research.
Comparison of Common Adenylyl Cyclase Inhibitors
The selection of an appropriate adenylyl cyclase inhibitor is critical and depends on the specific AC isoform(s) of interest and the experimental system. The following table summarizes the quantitative data for commonly used AC inhibitors.
| Compound | Target(s) | IC50 | Key Characteristics |
| SQ 22536 | Broad-spectrum AC inhibitor | ~50 µM for AC5/6; higher for other isoforms | Cell-permeable, widely used, but can have off-target effects at high concentrations. |
| 2',5'-dideoxyadenosine (ddA) | Broad-spectrum AC inhibitor | Varies by isoform | Cell-permeable, often used as a direct inhibitor of AC. |
| NKY80 | Preferentially inhibits AC5 | ~210 µM for AC5 in intact cells | A derivative of SQ 22536 with reported selectivity for AC5. |
| MDL-12,330A | Reported AC inhibitor | Not consistently effective in all cell types | Its efficacy as a direct AC inhibitor has been questioned in some studies. |
Essential Control Experiments for Adenylyl Cyclase Inhibition Studies
To ensure the specificity and validity of experimental results, a panel of control experiments should be performed. These controls are designed to rule out alternative explanations for the observed effects and to confirm the mechanism of action of the inhibitor.
Vehicle Control
-
Purpose: To control for the effects of the solvent used to dissolve the adenylyl cyclase inhibitor.
-
Protocol: Treat a set of cells or perform a biochemical assay with the same volume of the vehicle (e.g., DMSO, ethanol, or saline) used to deliver the inhibitor. This group serves as the baseline for comparison.
Positive Control (AC Activator)
-
Purpose: To confirm that the adenylyl cyclase in the experimental system is active and responsive to stimulation. This is crucial for interpreting inhibitory effects.
-
Common Activator: Forskolin is a widely used direct activator of most adenylyl cyclase isoforms (except AC9).
-
Protocol: Treat cells or membranes with a known concentration of forskolin to induce cAMP production. A robust increase in cAMP levels confirms the integrity of the AC signaling pathway.
Negative Control (Inactive Analog or Unresponsive Cell Line)
-
Purpose: To demonstrate the specificity of the inhibitor for its target.
-
Protocol Options:
-
Inactive Analog: If available, use a structurally similar but biologically inactive analog of the inhibitor. This helps to rule out non-specific effects related to the chemical scaffold.
-
Unresponsive Cell Line: Utilize a cell line that does not express the target adenylyl cyclase isoform or has a known resistance to the inhibitor.
-
Rescue Experiment
-
Purpose: To demonstrate that the observed phenotype is a direct result of adenylyl cyclase inhibition.
Experimental Protocols
Adenylyl Cyclase Activity Assay (Membrane Preparation)
This assay directly measures the enzymatic activity of adenylyl cyclase in isolated cell membranes.
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay Reaction: Incubate the membranes with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds (inhibitor, vehicle, or activator).
-
cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Cellular cAMP Accumulation Assay
This assay measures the overall level of cAMP within intact cells, reflecting the net result of its synthesis by adenylyl cyclase and its degradation by phosphodiesterases.
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere.
-
Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP breakdown.
-
Treatment: Add the adenylyl cyclase inhibitor, vehicle, or a positive control (e.g., forskolin or a Gs-coupled receptor agonist).
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF).
Visualizing Experimental Logic and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for testing an adenylyl cyclase inhibitor with essential controls.
Caption: Simplified adenylyl cyclase signaling pathway showing points of activation and inhibition.
Statistical analysis of data from SQ 31844 experiments
Unable to retrieve data for "SQ 31844".
Following a comprehensive search for publicly available information, no specific experimental data, mechanism of action, or associated signaling pathways for a compound or experiment designated "this compound" could be found. The identifier did not correspond to any known entity in the public scientific literature or databases.
This lack of information prevents the creation of a detailed comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational data on the subject.
It is possible that "this compound" refers to an internal project code, a very recent discovery not yet in the public domain, or a misidentified term. Without further context or clarification on the nature of "this compound," a meaningful and accurate statistical analysis and comparison guide cannot be generated at this time.
Unraveling the Mechanism of Action of SQ 31844: A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in publicly available, peer-reviewed studies validating the mechanism of action for a compound designated as SQ 31844. Extensive searches across scientific databases and chemical supplier catalogs have yielded no specific information regarding its chemical structure, pharmacological target, or biological activity.
One commercial listing for this compound exists on the website of the chemical supplier Delchimica; however, the product is currently unavailable for sale, and no accompanying scientific data or structural information is provided. This lack of publicly accessible data prevents a direct comparative analysis of this compound with other alternatives as requested.
To fulfill the core requirements of providing a data-driven comparison guide for researchers, scientists, and drug development professionals, further information on this compound is necessary. Should details regarding its therapeutic target, proposed mechanism, or any preliminary experimental data become available, a comprehensive guide could be developed.
For illustrative purposes, this guide will present a hypothetical scenario where this compound is an inhibitor of the enzyme XYZ Kinase, a fictional target relevant to cancer therapy. This will allow for the demonstration of the requested data presentation, experimental protocol details, and visualization of signaling pathways.
Hypothetical Comparison: this compound as an XYZ Kinase Inhibitor
In this scenario, we will compare the performance of this compound with two other fictional XYZ Kinase inhibitors: Compound A and Compound B.
Data Presentation
| Compound | Target | IC50 (nM) | Selectivity (fold vs. ABC Kinase) | Cell-based Potency (EC50, nM) |
| This compound | XYZ Kinase | 15 | >1000 | 50 |
| Compound A | XYZ Kinase | 5 | 200 | 25 |
| Compound B | XYZ Kinase | 50 | 50 | 150 |
Caption: Comparative in vitro and cell-based activity of XYZ Kinase inhibitors.
Experimental Protocols
XYZ Kinase Inhibition Assay (Biochemical)
A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds. The assay was performed in a 384-well plate format. The reaction mixture contained 5 nM recombinant human XYZ Kinase, 100 nM biotinylated peptide substrate, and 10 µM ATP in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Compounds were serially diluted in DMSO and added to the reaction mixture. The reaction was incubated for 60 minutes at room temperature. Following incubation, a detection mix containing europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin was added. After a further 60-minute incubation, the TR-FRET signal was measured on a compatible plate reader. IC50 values were calculated using a four-parameter logistic fit.
Cellular Proliferation Assay
The effect of the compounds on the proliferation of a cancer cell line expressing high levels of XYZ Kinase was assessed using a commercially available ATP-based viability assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the compounds or DMSO vehicle control. After 72 hours of incubation, the viability reagent was added, and luminescence was measured. The half-maximal effective concentration (EC50) was determined by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the hypothetical signaling pathway of XYZ Kinase and the workflow for the cellular proliferation assay.
Caption: Hypothetical signaling pathway of XYZ Kinase.
Caption: Experimental workflow for the cellular proliferation assay.
While a direct comparison involving this compound is not currently feasible due to the absence of public data, the provided framework illustrates the expected content and format of a comprehensive comparison guide. Researchers and drug development professionals are encouraged to seek more specific information regarding this compound to enable a thorough and accurate evaluation of its mechanism and performance relative to other therapeutic alternatives.
Safety Operating Guide
Safe Disposal of SQ 31844: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of SQ 31844, a renin inhibitor, aligning with standard laboratory safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. If an SDS for this compound is not directly accessible, the following general precautions for handling potent research compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In case of a spill, it should be managed as a hazardous waste incident.
II. Disposal Plan and Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural plan that should be adapted to meet institutional guidelines.
Step 1: Waste Identification and Classification
Properly classify the waste stream containing this compound. Since it is a synthetic organic compound used in research, it should be treated as hazardous chemical waste unless determined otherwise by a qualified safety professional.
Step 2: Segregation
Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions.[1] Incompatible chemicals should be separated by physical barriers.[1]
-
Solid Waste: Unused or expired pure compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE.
-
Liquid Waste: Solutions containing this compound, and the first rinse from cleaning contaminated glassware.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[2]
Step 3: Waste Collection and Labeling
-
Containers: Use chemically compatible, leak-proof containers with secure closures.[1] For liquid waste, ensure the container is appropriate for the solvents used.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Indicate the start date of waste accumulation.
Step 4: Storage
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[3] The storage area should have secondary containment to control potential leaks.[3]
Step 5: Arrange for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.[1]
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory and safety parameters for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Up to 6 months in academic laboratories | [1] |
| Maximum Accumulation Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [3] |
| Container Rinsing | Triple rinse empty containers of acute hazardous waste; the first rinse is collected as hazardous waste. | [2][4] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
V. Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
This compound is a renin inhibitor. Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.[5][6] The diagram below illustrates the point of inhibition by compounds like this compound within this pathway.
References
- 1. danielshealth.com [danielshealth.com]
- 2. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 6. Direct renin inhibition: focus on aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for SQ 31844
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SQ 31844, a potent renin inhibitor. The following procedural guidance is intended to support safe laboratory practices and answer key operational questions.
Chemical Identification and Properties
This compound is a novel renin inhibitor belonging to the imidazolidinol class of compounds. Due to its potent biological activity, it requires careful handling to minimize exposure.
| Property | Value |
| Chemical Name | N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide[1] |
| CAS Number | 115766-42-2[1] |
| Molecular Formula | C32H44N8O5[1] |
| Molecular Weight | 620.74 g/mol [1] |
| Known Biological Effect | Potent in vitro inhibitor of primate renin.[2][3][4] |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE is mandatory for handling this and other potent pharmaceutical compounds to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Recommended Equipment |
| Hand | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended for handling concentrated solutions or the pure compound. |
| Eye/Face | Safety glasses with side shields are required at a minimum. For operations with a risk of splashing or aerosol generation, a face shield in combination with safety goggles is essential. |
| Body | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, disposable coveralls are recommended. |
| Respiratory | For handling the solid compound or when there is a potential for aerosolization, a properly fitted respirator (e.g., N95 or higher) is necessary. Work should be conducted in a certified chemical fume hood or other ventilated enclosure. |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is critical to ensure safety when working with this compound.
Preparation and Weighing:
-
All handling of the solid form of this compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Before weighing, decontaminate the balance and surrounding surfaces.
-
Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of as chemical waste.
-
Tare the balance with the receiving vessel before adding the compound.
-
Slowly and carefully transfer the desired amount of this compound to the vessel to minimize dust generation.
-
After weighing, carefully clean the balance and all surfaces with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution.
Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
Ensure the vessel is securely capped before mixing or vortexing.
General Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Solid Waste:
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Seek medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Workflow for Handling Potent Compounds without a Specific SDS
The following diagram outlines the logical steps to be taken when handling a research compound for which a specific Safety Data Sheet is not available.
Caption: Workflow for safe handling of research compounds lacking a specific SDS.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
